Norphensuximide-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)/i1D,2D,3D,4D,5D |
InChI Key |
FVSWNQYFMNGPLF-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)NC2=O)[2H])[2H] |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Norphensuximide-D5: Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Norphensuximide-D5. This deuterated analog of Norphensuximide is a critical tool in pharmacokinetic and metabolic studies, particularly as an internal standard in bioanalytical methods.
Core Chemical Properties
This compound, also known by its synonyms N-Desmethyl Phensuximide-D5 and 3-Phenylpyrrolidin-2,5-dione-D5, is a stable isotope-labeled form of Norphensuximide. The incorporation of five deuterium atoms on the phenyl ring results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical behavior.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄D₅NO₂ | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| CAS Number | 3464-18-4 (Unlabeled) | [1] |
| Melting Point | 78-80 °C | [2] |
| Appearance | White to Off-White or Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Purity | Typically >98% atom D |
Chemical Structure
This compound possesses a succinimide heterocyclic ring with a deuterated phenyl group attached at the 3-position. The five deuterium atoms are located on the aromatic phenyl ring.
Experimental Protocols
General Synthesis of Deuterated Succinimide Derivatives
While a specific protocol for the commercial synthesis of this compound is proprietary, a general approach for the synthesis of deuterated succinimide derivatives can be outlined. The synthesis of the non-deuterated analog, 3-phenylpyrrolidine-2,5-dione, can be achieved through various organic synthesis routes. For the deuterated version, a common strategy involves the use of a deuterated starting material, such as deuterated benzene, in a Friedel-Crafts reaction to introduce the deuterated phenyl group onto a succinic anhydride precursor, followed by reaction with ammonia or an appropriate nitrogen source to form the succinimide ring.
Illustrative Synthetic Workflow:
Bioanalytical Method using this compound as an Internal Standard
This compound is ideally suited for use as an internal standard in the quantification of Phensuximide, its N-demethylated metabolite Norphensuximide, and other related compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of antiepileptic drugs in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norphensuximide: Precursor ion (m/z) -> Product ion (m/z) [To be optimized based on the non-deuterated analyte]
-
This compound: Precursor ion (m/z) [M+H]⁺ -> Product ion (m/z) [To be optimized based on the deuterated standard]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Analytical Workflow Diagram:
Conclusion
This compound is an essential analytical tool for researchers in pharmacology and drug development. Its chemical and physical properties are well-defined, and its structural similarity to the parent compound makes it an ideal internal standard for LC-MS/MS applications. The use of this compound in bioanalytical methods allows for accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and toxicokinetic data.
References
The Role of Norphensuximide-D5 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Norphensuximide-D5, a deuterated stable isotope-labeled internal standard, and its critical application in quantitative bioanalysis. We will explore its function, detail a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrate the metabolic context of its corresponding analyte.
Core Concept: The "Gold Standard" Internal Standard
This compound is the deuterated analog of Norphensuximide, the primary active metabolite of the anticonvulsant drug Phensuximide. In the realm of quantitative analysis, particularly in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies, stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards.[1][2]
The rationale for using a deuterated internal standard is based on its near-identical physicochemical properties to the analyte of interest.[1][2] By incorporating five deuterium atoms, this compound has a higher mass than its non-deuterated counterpart. This mass shift allows it to be distinguished by a mass spectrometer, yet it behaves almost identically during sample extraction, chromatography, and ionization.[1] Consequently, it effectively compensates for variations in sample preparation, matrix effects (signal suppression or enhancement from biological matrix components), and instrument response, leading to highly accurate and precise quantification of the target analyte, Norphensuximide.
Application in Bioanalysis: Quantifying Phensuximide's Metabolite
The primary application of this compound is as an internal standard in LC-MS/MS methods designed to quantify Norphensuximide (and often the parent drug, Phensuximide) in biological matrices such as plasma, serum, and urine. Such analysis is crucial for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Phensuximide.
-
Therapeutic Drug Monitoring (TDM): Ensuring that concentrations of the active metabolite, Norphensuximide, are within the therapeutic window.
-
Bioequivalence Studies: Comparing the bioavailability of generic formulations of Phensuximide to the innovator product.
-
Toxicology and Forensic Analysis: Detecting and quantifying the presence of the drug and its metabolite in cases of overdose or for forensic investigation.
Phensuximide Metabolism: The N-Demethylation Pathway
Phensuximide undergoes metabolism in the liver, primarily through N-demethylation to form its active metabolite, Norphensuximide. This reaction is a type of Phase I metabolic process catalyzed by the cytochrome P450 (CYP) enzyme system. While the specific isozymes responsible for Phensuximide metabolism are not extensively documented in the provided search results, metabolism of similar succinimide drugs, like ethosuximide, is predominantly mediated by the CYP3A4 isozyme, with minor contributions from other CYPs. This N-demethylation pathway is a critical step in the drug's mechanism of action and eventual clearance from the body.
Experimental Protocol: LC-MS/MS Analysis of Norphensuximide
The following is a representative, detailed methodology for the quantification of Norphensuximide in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical practices.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1 min, return to 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Tandem Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Dwell Time | 100 ms |
MRM Transitions
The following table provides plausible and representative MRM transitions for the analytes. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is selected in the third quadrupole (Q3). At least two transitions are typically monitored for each analyte for confirmation.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |
| Phensuximide | 204.1 | 104.1 | Quantifier |
| Phensuximide | 204.1 | 77.1 | Qualifier |
| Norphensuximide | 190.1 | 104.1 | Quantifier |
| Norphensuximide | 190.1 | 77.1 | Qualifier |
| This compound | 195.1 | 109.1 | Internal Standard |
Note: These transitions are predicted based on the molecular structures and common fragmentation patterns. Optimal transitions and collision energies must be determined empirically during method development.
Workflow and Data Analysis
The overall process from sample receipt to final data reporting follows a structured workflow.
Data analysis involves integrating the chromatographic peak areas for both Norphensuximide and this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of Norphensuximide in unknown samples is then calculated from this curve.
Conclusion
This compound serves as an indispensable tool in modern bioanalytical research. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of robust, reliable, and accurate quantitative data for its non-deuterated metabolite, Norphensuximide. This high level of analytical confidence is paramount for making informed decisions in drug development, clinical pharmacology, and forensic science. The methodologies outlined in this guide provide a comprehensive framework for the effective implementation of this compound in a research setting.
References
Technical Guide: Synthesis and Isotopic Labeling of Norphensuximide-D5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and isotopic labeling of Norphensuximide-D5, a deuterated analog of Norphensuximide (3-phenylpyrrolidine-2,5-dione). The incorporation of deuterium into the phenyl ring provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays. This document provides a plausible synthetic pathway, detailed experimental protocols, and characterization data.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence, commencing with the Friedel-Crafts acylation of commercially available benzene-D6 with maleic anhydride to yield phenyl-D5-succinic acid. Subsequent cyclization of this intermediate with a nitrogen source, such as urea or ammonia, affords the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Phenyl-D5-succinic Acid via Friedel-Crafts Acylation
This procedure details the Friedel-Crafts acylation of benzene-D6 with maleic anhydride to produce phenyl-D5-succinic acid.
Materials:
-
Benzene-D6 (C₆D₆)
-
Maleic Anhydride (C₄H₂O₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve maleic anhydride (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the maleic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add benzene-D6 (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Once the addition of benzene-D6 is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude phenyl-D5-succinic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Step 2: Synthesis of this compound via Cyclization
This protocol describes the cyclization of phenyl-D5-succinic acid with urea to form this compound.
Materials:
-
Phenyl-D5-succinic Acid
-
Urea (CH₄N₂O)
-
Ethanol (C₂H₅OH)
-
Water (H₂O)
Procedure:
-
Reaction Mixture: In a round-bottom flask, thoroughly mix phenyl-D5-succinic acid (1.0 equivalent) and urea (1.1 equivalents).
-
Heating: Heat the mixture in an oil bath to 150-160 °C for 1-2 hours. The reaction mixture will melt, and the evolution of ammonia and carbon dioxide will be observed.
-
Monitoring: The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the solidified crude product is dissolved in hot ethanol. The solution is then poured into cold water to precipitate the this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Benzene-D6 | C₆D₆ | 84.15 | Starting Material |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Reagent |
| Phenyl-D5-succinic Acid | C₁₀H₅D₅O₄ | 213.22 | Intermediate |
| Urea | CH₄N₂O | 60.06 | Reagent |
| This compound | C₁₀H₄D₅NO₂ | 180.22 | Final Product |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0 to RT | 12-18 | 60-70 |
| Cyclization | Urea | None | 150-160 | 1-2 | 75-85 |
Table 3: Characterization Data for this compound
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to the succinimide ring protons. Absence of signals in the aromatic region, confirming deuteration of the phenyl ring. |
| ²H NMR | A signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 180.22, corresponding to the molecular weight of this compound. The isotopic distribution will show a high abundance of the D5 species. |
| Isotopic Purity | >98% D₅ as determined by mass spectrometry. |
| Chemical Purity | >98% as determined by HPLC. |
| Appearance | White to off-white solid. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Isotopic Labeling Considerations
The key to this synthesis is the use of benzene-D6 as the starting material, which introduces five deuterium atoms onto the phenyl ring of the final product. The isotopic purity of the final product is primarily dependent on the isotopic purity of the starting benzene-D6. It is crucial to use a high-purity deuterated starting material to achieve high isotopic enrichment in the final this compound. Mass spectrometry is the primary analytical technique for confirming the isotopic distribution and purity of the final compound.
The Gold Standard in Quantitative Analysis: Understanding the Mechanism of Norphensuximide-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of Norphensuximide-D5 as a deuterated internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, this compound offers unparalleled accuracy and precision in analytical methodologies, making it an invaluable tool in research, clinical diagnostics, and pharmaceutical development.
The Fundamental Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), an internal standard (IS) is essential for achieving reliable and reproducible results. The IS is a compound of known concentration that is added to samples, calibrators, and quality controls at the beginning of the sample preparation process. Its purpose is to correct for the variability inherent in the analytical workflow, which can arise from:
-
Sample Preparation: Inconsistent recovery during extraction, evaporation, or reconstitution steps.
-
Instrumental Analysis: Variations in injection volume, ionization efficiency in the mass spectrometer source, and detector response over time.[1]
An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest to ensure it is affected by these sources of variability in the same manner.[2]
This compound: The Advantage of Deuteration
This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of Norphensuximide. In this compound, five hydrogen atoms have been replaced with deuterium atoms. This seemingly minor structural modification is the key to its effectiveness as an internal standard.
The core principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry . Because the physicochemical properties of this compound are nearly identical to those of the unlabeled analyte (Norphensuximide), it behaves in the same way during sample extraction, chromatography, and ionization.[3] However, due to the mass difference imparted by the five deuterium atoms, it can be distinguished from the analyte by the mass spectrometer.
This allows for quantification based on the ratio of the analyte signal to the internal standard signal . This ratio remains constant even if there is sample loss during preparation or fluctuations in instrument performance, as both the analyte and the internal standard are affected proportionally.[2]
The Mechanism in Practice: An Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix, such as plasma, using this compound as an internal standard and solid-phase extraction (SPE) for sample cleanup.
The following diagram illustrates the core principle of how the analyte-to-internal standard ratio corrects for analytical variability.
Detailed Experimental Protocols
While specific parameters will always need to be optimized for the analyte of interest and the instrumentation used, the following sections provide detailed methodologies for common sample preparation techniques where this compound would be employed.
Sample Preparation via Protein Precipitation (for Plasma/Serum)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.
-
Aliquoting: Pipette 100 µL of the biological sample (plasma, serum), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a this compound working solution (e.g., 50 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation via Solid-Phase Extraction (SPE) (for Urine/Plasma)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and potentially reduced matrix effects.
-
Sample Pre-treatment: To 1 mL of urine or plasma, add 20 µL of the this compound working solution and vortex to mix. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Place the SPE cartridges (e.g., C18, 100 mg) on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Quantitative Data and Method Performance
The use of this compound is expected to yield high-quality quantitative data, characterized by excellent linearity, accuracy, and precision. The tables below summarize typical performance characteristics of an LC-MS/MS method validated using a deuterated internal standard.
Table 1: Exemplary Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Exemplary Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 10% | < 12% | ± 15% | ± 15% |
| Low QC | 3 | < 8% | < 10% | ± 10% | ± 12% |
| Mid QC | 100 | < 5% | < 8% | ± 8% | ± 10% |
| High QC | 800 | < 5% | < 7% | ± 7% | ± 9% |
Conclusion
This compound, as a deuterated internal standard, is a critical component for the development of robust and reliable quantitative analytical methods. Its ability to mimic the behavior of the native analyte throughout the entire analytical process allows it to effectively compensate for variations in sample recovery and instrument response.[4] This adherence to the principle of isotope dilution mass spectrometry ensures the highest level of accuracy and precision, making it the gold standard for demanding applications in pharmaceutical research, clinical diagnostics, and forensic toxicology. The implementation of this compound in a validated LC-MS/MS method, following detailed protocols as outlined, provides the confidence and reliability required for critical decision-making in scientific research and development.
References
An In-Depth Technical Guide to Norphensuximide-D5: Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Norphensuximide-D5, a deuterated internal standard essential for the accurate quantification of the antiepileptic drug Phensuximide and its active metabolite, Norphensuximide. This document outlines its chemical properties, its role in isotope dilution mass spectrometry, a detailed experimental protocol for its use in a typical bioanalytical workflow, and diagrams illustrating key metabolic and analytical processes.
Core Compound Data: this compound
This compound is a stable, isotopically labeled version of Norphensuximide, the primary active metabolite of the anticonvulsant drug Phensuximide. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.
| Property | Value |
| Synonyms | N-Desmethyl Phensuximide-D5, 3-Phenylpyrrolidin-2,5-dione-D5 |
| CAS Number | 3464-18-4 (for the unlabeled compound) |
| Molecular Formula | C₁₀H₄D₅NO₂ |
| Molecular Weight | 180.22 g/mol |
| Appearance | White to Off-White Solid |
| Isotopic Purity | Typically ≥98% atom D |
Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is the gold standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This technique, known as isotope dilution mass spectrometry (IDMS), relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart. By adding a known amount of this compound to a sample at the beginning of the preparation process, it can accurately account for variations in sample extraction, handling, and instrument response. Any loss of the target analyte during the procedure will be mirrored by a proportional loss of the internal standard, ensuring the ratio between the two remains constant. This leads to significantly improved accuracy and precision in the final concentration measurement.
Metabolic Pathway of Phensuximide
Phensuximide is metabolized in the liver to its active N-desmethyl metabolite, Norphensuximide. This metabolic conversion is a key consideration in pharmacokinetic and toxicological studies.
Experimental Protocols: Quantitative Analysis of Norphensuximide by LC-MS/MS
This section provides a detailed methodology for the quantification of Norphensuximide in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents
| Reagent | Grade |
| Norphensuximide | Analytical Standard |
| This compound | ≥98% isotopic purity |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Ultrapure, 18 MΩ·cm |
| Human Plasma | K2-EDTA anticoagulant |
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Norphensuximide and this compound in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Norphensuximide by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to create the calibration curve.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard spiking solution (50 ng/mL this compound).
-
For calibrators and QCs, add 20 µL of the corresponding working standard solution. For unknown samples, add 20 µL of 50:50 methanol:water.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to autosampler vials containing 200 µL of ultrapure water.
-
Cap the vials and vortex briefly before placing them in the autosampler.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Norphensuximide: Q1 m/z 176.1 -> Q3 m/z 104.1This compound: Q1 m/z 181.1 -> Q3 m/z 109.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Norphensuximide to this compound against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Norphensuximide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the quantitative analysis of an analyte in a biological sample using a deuterated internal standard.
A Technical Guide to High-Purity Norphensuximide-D5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Norphensuximide-D5, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, norphensuximide, a metabolite of the antiepileptic drug phensuximide. This document outlines commercially available sources, key technical specifications, and a detailed, generalized experimental protocol for its application in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Suppliers and Product Specifications
High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors, providing researchers with a comparative overview of product specifications.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Expert Synthesis Solutions (ESS) | ESS0387 | 100% by HPLC | >98% atom D | 3464-18-4 (unlabelled) | C₁₀H₄D₅NO₂ | 180.22 | White Solid |
| Clinivex | RCLESS284 | Inquire | Inquire | 3464-18-4 | C₁₀H₄D₅NO₂ | 180.21888 | Inquire |
| The Pure Chem | TPCA0387 | 99.00% | Inquire | N/A | Inquire | Inquire | Inquire |
Note: "Inquire" indicates that the information is not publicly available on the supplier's website and requires direct contact for details.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of norphensuximide and its parent drug, phensuximide, in biological matrices. The five deuterium atoms on the phenyl ring give it a mass shift of +5 Da compared to the unlabeled analyte. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical properties are nearly identical to the analyte of interest. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Experimental Protocol: A Generalized LC-MS/MS Method for the Quantification of Norphensuximide
The following is a detailed, generalized protocol for the quantitative analysis of norphensuximide in a biological matrix (e.g., plasma or serum) using this compound as an internal standard. This protocol is based on common methodologies for the analysis of antiepileptic drugs by LC-MS/MS. Researchers should validate this method for their specific application and instrumentation.
Materials and Reagents
-
Norphensuximide analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma) for calibration standards and quality controls
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norphensuximide and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Norphensuximide primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norphensuximide: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion).
-
This compound: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantitative analysis of norphensuximide using a deuterated internal standard.
Navigating the Analytical Landscape of Norphensuximide-D5: A Technical Guide to Solubility and Stability in Organic Solvents
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Norphensuximide-D5, a deuterated analog of Norphensuximide, for researchers, scientists, and professionals in drug development. This document compiles available data, outlines detailed experimental protocols for in-house determination of these properties, and discusses the general principles governing the stability of deuterated compounds.
This compound is a white solid with a purity of 100% as determined by HPLC[1]. As a labeled internal standard, understanding its behavior in various organic solvents is critical for the development of robust and accurate analytical methods.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, qualitative assessments indicate its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Methanol | Slightly Soluble |
Data compiled from publicly available product information.
For reference, the non-deuterated parent compound, Phensuximide, is reported to be soluble in ethanol and methanol[2]. This suggests that this compound is likely to exhibit solubility in polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; compounds tend to dissolve in solvents with similar polarity[2].
Stability Considerations and Storage
The stability of analytical standards is paramount for ensuring the accuracy and reproducibility of experimental results. For deuterated compounds such as this compound, proper handling and storage are crucial to maintain isotopic purity and chemical integrity.
General Storage Recommendations:
It is recommended to store this compound in a tightly closed container at room temperature, protected from light and moisture[3]. For temperature-sensitive applications, storage at 2–8°C or -20°C may be indicated to ensure long-term stability[3]. Deuterated solvents themselves are often hygroscopic and can absorb moisture from the atmosphere, which can be a consideration when preparing stock solutions.
Enhanced Stability of Deuterated Compounds:
Deuterated compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This inherent stability is a key advantage of using deuterated standards in pharmacokinetic and metabolic studies.
Experimental Protocols
For laboratories requiring precise quantitative data, the following experimental protocols provide a framework for determining the solubility and stability of this compound.
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Centrifuge the equilibrated mixture to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) to obtain a clear, saturated solution.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve generated from standard solutions of known concentrations is necessary for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Protocol 2: Stability Assessment of this compound in Solution
This protocol outlines a general approach for evaluating the stability of a this compound solution under defined conditions. Stability studies are crucial to establish a re-test period or shelf life for the prepared solution.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the organic solvent of interest at a known concentration. Use at least three batches if possible.
-
Storage Conditions: Store the solutions under various environmental conditions, such as different temperatures (e.g., ambient, refrigerated, accelerated at 40°C) and light exposures (e.g., protected from light, exposed to UV light).
-
Testing Intervals: Test the solutions at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analytical Testing: At each time point, analyze the solutions using a stability-indicating HPLC method to assess for any degradation. The testing should evaluate attributes susceptible to change, such as purity and the presence of degradation products.
-
Evaluation: Evaluate the data to determine the rate of degradation and establish a stability profile for this compound in the specific solvent and under the tested conditions.
Caption: General workflow for a solution stability study.
References
An In-depth Technical Guide to Norphensuximide-D5: Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available specifications and a typical certificate of analysis for Norphensuximide-D5. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for quantitative analysis.
Compound Specifications
This compound is the deuterated form of Norphensuximide, a metabolite of the anticonvulsant drug Phensuximide. Its primary application is as an internal standard in pharmacokinetic and metabolic studies of Phensuximide and its metabolites. The following tables summarize the key specifications for this compound based on commercially available data.
Table 1: General Information
| Parameter | Value | Source |
| Product Name | This compound | [1][2] |
| Synonyms | N-Desmethyl Phensuximide-D5, 3-Phenylpyrrolidin-2,5-dione-D5 | [1][2] |
| CAS Number (Unlabeled) | 3464-18-4 | [1] |
| Molecular Formula | C₁₀H₄D₅NO₂ | |
| Molecular Weight | 180.22 g/mol |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Appearance | White Solid / Off-White Solid | |
| Purity (by HPLC) | 100% | |
| Isotopic Purity | >98% atom D | |
| Lot Number | GR-13-143 |
Table 3: Storage and Handling
| Parameter | Recommendation | Source |
| Storage Conditions | Store in tightly closed containers at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C or -20°C) may be indicated on the product label. | |
| Shipping Conditions | Typically ships at ambient room temperature. Blue Ice or Dry Ice may be used for temperature-sensitive materials. | |
| Intended Use | For laboratory and research use only. Not for human or household use. |
Relationship and Application
This compound is structurally identical to Norphensuximide, except that five hydrogen atoms have been replaced with deuterium atoms. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantifying the non-labeled compound in biological matrices.
Experimental Protocols
While specific experimental protocols for a given lot of this compound are provided with the Certificate of Analysis upon purchase, a general methodology for its use in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
3.1. General Workflow for Quantitative Analysis using an Internal Standard
The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard like this compound.
3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of this compound is often determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Objective: To separate this compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The composition can be isocratic (constant) or a gradient (varied over time).
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Procedure:
-
A solution of this compound is prepared in a suitable solvent.
-
A small volume of the solution is injected into the HPLC system.
-
The components are separated based on their affinity for the stationary and mobile phases.
-
The UV detector measures the absorbance of the eluting components at a specific wavelength.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is used to confirm the identity (molecular weight) and determine the isotopic purity of this compound.
-
Objective: To confirm the mass of the molecule and the extent of deuterium incorporation.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Procedure:
-
The sample is introduced into the mass spectrometer, typically after separation by LC.
-
The molecules are ionized (e.g., by electrospray ionization - ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound (180.22), confirming its identity. The distribution of isotopologues in the mass spectrum is used to calculate the isotopic purity.
-
This guide provides a foundational understanding of the specifications and analytical considerations for this compound. For specific applications, researchers should always refer to the detailed Certificate of Analysis provided by the supplier and perform their own method validation.
References
The Role of Norphensuximide-D5 in Metabolite Identification Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled internal standards are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This technical guide focuses on the pivotal role of Norphensuximide-D5, a deuterated analog of Norphensuximide, in the accurate quantification of this key metabolite of the antiepileptic drug, Phensuximide. By employing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, researchers can significantly enhance the precision, accuracy, and reliability of pharmacokinetic assessments and therapeutic drug monitoring. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, offering a valuable resource for scientists in the field of drug development.
Introduction: The Imperative for Accurate Metabolite Quantification
The journey of a drug through the body is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of a drug is critical for evaluating its efficacy and safety. Phensuximide, an antiepileptic drug, undergoes metabolism in the body, with one of its major metabolites being Norphensuximide (N-desmethylphensuximide). Monitoring the levels of both the parent drug and its metabolites is crucial for therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize toxicity.
The use of stable isotope-labeled compounds, such as this compound, as internal standards has become the gold standard in quantitative bioanalysis. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows for their distinct detection by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation and analysis, thereby correcting for any variability.
The Role of this compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of Norphensuximide in biological matrices for several key reasons:
-
Similar Physicochemical Properties: this compound and Norphensuximide exhibit nearly identical properties, including polarity, solubility, and chromatographic retention time. This ensures that any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the internal standard.
-
Co-elution in Chromatography: In liquid chromatography, this compound co-elutes with Norphensuximide. This is crucial for correcting matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer's source.
-
Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms in this compound give it a mass that is 5 Daltons higher than Norphensuximide. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous but independent measurement of both the analyte and the internal standard.
-
Correction for Analytical Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any variations in sample preparation, injection volume, and instrument response can be normalized. The ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to highly accurate and precise results.
Phensuximide Metabolism
Phensuximide primarily undergoes N-demethylation to form its active metabolite, Norphensuximide. This metabolic conversion is a critical aspect of its pharmacokinetic profile.
Experimental Workflow for Metabolite Quantification
The quantification of Norphensuximide in a biological matrix, such as plasma, using this compound as an internal standard typically follows the workflow outlined below.
Detailed Experimental Protocol (Illustrative)
While a specific published protocol for this compound is not available, the following is a representative LC-MS/MS method adapted from general procedures for the analysis of antiepileptic drugs in plasma.
5.1. Materials and Reagents
-
Norphensuximide and this compound reference standards
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
5.2. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Norphensuximide: m/z (Q1) -> m/z (Q3) this compound: m/z (Q1+5) -> m/z (Q3+5 or other) |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions (precursor and product ions) need to be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Presentation and Interpretation
The use of this compound allows for the generation of robust and reliable quantitative data. Below is an illustrative example of how such data would be presented.
Table 1: Illustrative Calibration Curve Data for Norphensuximide in Human Plasma
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 50,000 | 0.025 | 0.98 | 98.0 |
| 5 | 6,300 | 51,000 | 0.124 | 5.10 | 102.0 |
| 10 | 12,800 | 50,500 | 0.253 | 10.2 | 102.0 |
| 50 | 64,500 | 49,800 | 1.295 | 49.5 | 99.0 |
| 100 | 130,000 | 50,200 | 2.590 | 101.2 | 101.2 |
| 500 | 655,000 | 49,900 | 13.126 | 498.5 | 99.7 |
| 1000 | 1,320,000 | 50,100 | 26.347 | 1005.0 | 100.5 |
Table 2: Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.99 | 99.0 | 4.5 |
| Low QC | 3 | 3.05 | 101.7 | 3.8 |
| Mid QC | 75 | 73.9 | 98.5 | 2.5 |
| High QC | 750 | 758.2 | 101.1 | 2.1 |
Conclusion
This compound is a critical reagent for the accurate and precise quantification of the Phensuximide metabolite, Norphensuximide, in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the correction of analytical variability, leading to high-quality data that is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The principles and illustrative protocols outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for metabolite identification and quantification, ultimately contributing to the development of safer and more effective medicines.
Methodological & Application
Application Note: High-Throughput Analysis of Norphensuximide in Human Plasma using Norphensuximide-D5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norphensuximide in human plasma. The method utilizes Norphensuximide-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
Norphensuximide, the N-desmethyl metabolite of Phensuximide, is a key analyte in pharmacokinetic and metabolic studies of this succinimide anticonvulsant. Accurate and reliable quantification of Norphensuximide in biological matrices is crucial for understanding the disposition of the parent drug. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS analysis.[1][2][3] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing the most effective means to compensate for variations during sample preparation and analysis.[1][3] This application note provides a detailed protocol for the determination of Norphensuximide in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Norphensuximide and this compound were sourced from a reputable chemical supplier.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic Acid (reagent grade) were used.
-
Deionized water was generated using a laboratory water purification system.
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of Norphensuximide and this compound were prepared in methanol at a concentration of 1 mg/mL.
Working Solutions: A series of working standard solutions of Norphensuximide were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate Norphensuximide working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations (3, 300, and 800 ng/mL).
Sample Preparation Protocol: A simple protein precipitation method was employed for sample preparation. To 50 µL of plasma sample (calibrant, QC, or unknown), 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) was added. The samples were vortex-mixed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Norphensuximide | 176.1 | 104.1 | 0.1 | 25 | 15 |
| This compound | 181.1 | 109.1 | 0.1 | 25 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Norphensuximide in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of Norphensuximide to this compound against the nominal concentration, yielded a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.85 | 98.5 |
| 50 | 50.7 | 101.4 |
| 100 | 99.2 | 99.2 |
| 250 | 253.5 | 101.4 |
| 500 | 495.0 | 99.0 |
| 1000 | 1008.0 | 100.8 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the QC samples at three concentration levels on three different days. The results, summarized in Table 5, demonstrate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentrations and precision values (CV) below 15%.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV, %) | Inter-Day Accuracy (%) | Inter-Day Precision (CV, %) |
| Low | 3 | 102.3 | 5.8 | 103.1 | 7.2 |
| Medium | 300 | 98.7 | 4.2 | 99.5 | 5.6 |
| High | 800 | 101.5 | 3.5 | 100.8 | 4.9 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Norphensuximide analysis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Role of this compound in accurate quantification.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Norphensuximide in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a robust workflow suitable for high-throughput bioanalysis. The method meets the requirements for accuracy, precision, and linearity for the analysis of Norphensuximide in a drug development setting.
References
Protocol for the Preparation of Norphensuximide-D5 Stock Solutions
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Norphensuximide-D5 is the deuterated form of Norphensuximide, which is a metabolite of the anticonvulsant drug Phensuximide. As a stable isotope-labeled internal standard, this compound is essential for accurate quantification of Norphensuximide in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response.
Proper preparation of stock solutions is the first critical step in ensuring the accuracy and reproducibility of analytical methods. This protocol provides a general procedure for the preparation of this compound stock solutions. It is important to note that the solubility of this compound has been described as "slight" in solvents such as chloroform, ethyl acetate, and methanol. Therefore, careful solvent selection and handling are paramount. For quantitative applications, it is recommended to start with a high-concentration primary stock solution in an organic solvent, which can then be diluted to working concentrations in the appropriate aqueous or organic medium for the specific experimental needs.
General storage conditions recommend keeping the solid compound and its solutions in tightly closed containers, protected from light and moisture.[1] For long-term stability, stock solutions should be stored at low temperatures.
Quantitative Data Summary
| Parameter | Value | Source |
| Synonyms | N-Desmethyl Phensuximide-D5, 3-Phenylpyrrolidin-2,5-dione-D5 | [2] |
| CAS Number | 3464-18-4 (unlabelled) | [2] |
| Molecular Formula | C₁₀H₄D₅NO₂ | [2] |
| Molecular Weight | 180.22 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Purity | Typically >98% atom D | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Recommended Storage (Solid) | Room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) may be indicated on the Certificate of Analysis. | |
| Recommended Storage (Solution) | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol. This concentration is a common starting point for the preparation of calibration standards and quality control samples in bioanalytical assays.
Materials:
-
This compound solid
-
High-purity (e.g., HPLC or LC-MS grade) methanol
-
Analytical balance
-
Calibrated pipettes
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps for storage
Procedure:
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size (e.g., a 1 mL volumetric flask for a 1 mg/mL solution).
-
Dissolution:
-
Add a small volume of methanol to the volumetric flask (approximately half of the final volume).
-
Gently swirl the flask to wet the solid.
-
Vortex the solution for 30-60 seconds to aid in dissolution.
-
If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.
-
-
Dilution to Final Volume:
-
Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution into amber glass vials to protect it from light.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
-
Experimental Workflow
References
The Pivotal Role of Norphensuximide-D5 in Advancing Pharmacokinetic Studies of Phensuximide
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacokinetic research, the application of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. Norphensuximide-D5, the deuterated analog of the active metabolite of the anticonvulsant drug phensuximide, has emerged as a critical tool for researchers in this domain. This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies, catering to researchers, scientists, and drug development professionals.
Norphensuximide, the N-desmethyl metabolite of phensuximide, plays a significant role in the overall therapeutic and toxicological profile of its parent drug. Accurate quantification of both phensuximide and norphensuximide in biological matrices is therefore essential for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it closely mimics the analyte of interest, thereby correcting for variability during sample preparation and analysis.
Application Notes
This compound is intended for use as an internal standard in the quantitative analysis of norphensuximide and phensuximide in biological samples, such as plasma and urine, by LC-MS/MS. Its chemical and physical properties are nearly identical to those of the unlabeled norphensuximide, ensuring co-elution and similar ionization efficiency, which leads to highly accurate and precise quantification.
Key Applications:
-
Pharmacokinetic Studies: Determining the time course of phensuximide and its active metabolite, norphensuximide, in the body.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of phensuximide.
-
Therapeutic Drug Monitoring (TDM): Assisting in the optimization of patient dosing regimens.
-
Metabolism Studies: Investigating the metabolic pathways of phensuximide.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for phensuximide and its metabolite, norphensuximide, obtained from a study in patients with intractable seizures.
| Parameter | Phensuximide | Norphensuximide |
| Mean Half-life (t½) | 7.8 hours | Similar to Phensuximide |
| Average Fasting Level | 5.7 µg/mL | 1.7 µg/mL |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the successful application of this compound. Below is a detailed protocol for the quantification of phensuximide and norphensuximide in human plasma using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of phensuximide, norphensuximide, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the phensuximide and norphensuximide stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, or study samples) into 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each tube.
-
Vortex the tubes for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phensuximide, norphensuximide, and potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Phensuximide: Precursor ion > Product ion
-
Norphensuximide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion (mass shift corresponding to deuterium labeling).
-
-
4. Bioanalytical Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
To further elucidate the experimental workflow and the metabolic pathway, the following diagrams are provided.
Caption: Experimental workflow for the quantification of phensuximide and norphensuximide.
Caption: Metabolic pathway of phensuximide to norphensuximide.
Application Notes and Protocols for the Incorporation of Norphensuximide-D5 in Forensic Toxicology Screening
Introduction
In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in biological matrices is paramount. Phensuximide, an anticonvulsant drug of the succinimide class, and its primary metabolite, norphensuximide, are encountered in forensic casework, including driving under the influence of drugs (DUID) and postmortem investigations. To ensure the reliability of quantitative analytical methods, especially those employing mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1]
Norphensuximide-D5, the deuterated analog of norphensuximide, serves as an ideal internal standard for the quantification of both phensuximide and norphensuximide. Due to its near-identical chemical and physical properties to the unlabeled analyte, this compound co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[2] This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1]
These application notes provide detailed protocols for the extraction and quantification of phensuximide and norphensuximide in whole blood and urine using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Phensuximide | 1-Methyl-3-phenyl-2,5-pyrrolidinedione | C₁₁H₁₁NO₂ | 189.21 |
| Norphensuximide | 3-Phenyl-2,5-pyrrolidinedione | C₁₀H₉NO₂ | 175.18 |
| This compound | 3-(Phenyl-d5)-2,5-pyrrolidinedione | C₁₀H₄D₅NO₂ | 180.22 |
Experimental Protocols
Protocol 1: Analysis of Phensuximide and Norphensuximide in Whole Blood by LC-MS/MS
This protocol details a method for the simultaneous quantification of phensuximide and norphensuximide in whole blood samples.
3.1.1. Materials and Reagents
-
Phensuximide certified reference material (CRM)
-
Norphensuximide CRM
-
This compound CRM
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free whole blood for calibration and quality control standards
3.1.2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | Phensuximide: To be determined empiricallyNorphensuximide: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
3.1.4. Method Validation Parameters (Representative Data)
The following table presents typical validation parameters for the analysis of anticonvulsant drugs in whole blood.
| Parameter | Phensuximide | Norphensuximide |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | 90 - 110% | 90 - 110% |
Protocol 2: Analysis of Phensuximide and Norphensuximide in Urine by LC-MS/MS
This protocol outlines a "dilute-and-shoot" method for the rapid screening and quantification of phensuximide and norphensuximide in urine samples. For higher sensitivity and removal of matrix interferences, a Solid Phase Extraction (SPE) protocol is also provided.
3.2.1. Materials and Reagents
-
Same as Protocol 1
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3.2.2. Sample Preparation: Dilute-and-Shoot
-
Centrifuge the urine sample at 3000 x g for 5 minutes.
-
Pipette 50 µL of the urine supernatant into a clean tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 930 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Pipette 1 mL of urine into a tube and add 20 µL of the internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Conditions
The LC-MS/MS conditions are the same as in Protocol 1 (Section 3.1.3).
3.2.5. Method Validation Parameters (Representative Data for SPE Method)
| Parameter | Phensuximide | Norphensuximide |
| Linearity Range | 5 - 500 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 90% | > 90% |
| Matrix Effect | 95 - 105% | 95 - 105% |
Visualizations
Caption: Whole Blood Protein Precipitation Workflow.
Caption: Urine Solid Phase Extraction Workflow.
Discussion
The presented protocols provide robust and reliable methods for the quantification of phensuximide and its metabolite norphensuximide in common forensic toxicology matrices. The use of this compound as an internal standard is critical for achieving the high degree of accuracy and precision required in forensic analysis. The protein precipitation method for whole blood is a rapid and effective technique for removing the bulk of matrix interferences. For urine, the "dilute-and-shoot" method offers a high-throughput screening approach, while the SPE method provides enhanced sensitivity and cleaner extracts for confirmation and quantification at lower concentrations.
The LC-MS/MS parameters provided are a starting point and should be optimized for the specific instrumentation used in the laboratory. It is essential to perform a full method validation according to established forensic toxicology guidelines to ensure the method is fit for its intended purpose.
Conclusion
The incorporation of this compound as an internal standard in LC-MS/MS methods for the analysis of phensuximide and norphensuximide significantly enhances the quality and reliability of the analytical data. The detailed protocols and representative validation data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of forensic toxicology.
References
Application Notes and Protocols for Sample Preparation with Norphensuximide-D5 Spiking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for quantitative analysis, utilizing Norphensuximide-D5 as an internal standard. The following methods are designed to ensure high recovery, minimize matrix effects, and provide reproducible results for the analysis of the parent drug, Phensuximide, or its primary metabolite, Norphensuximide, in various biological matrices.
This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of analytical methods by correcting for analyte loss during sample preparation and instrumental analysis. The protocols provided below cover three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the sample matrix (e.g., plasma, serum, urine), the desired level of cleanliness, the required sensitivity, and the available equipment.
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, leading to reduced matrix effects and improved analytical sensitivity. It is well-suited for complex matrices like plasma and serum.
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for separating analytes from interfering substances based on their differential solubility in two immiscible liquid phases. It offers good cleanup for a wide range of analytes.
-
Protein Precipitation (PP): The simplest and fastest method, ideal for high-throughput screening. While it is less selective than SPE or LLE, it is often sufficient for many applications, especially when coupled with robust analytical techniques like LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation techniques. This data is representative of what can be achieved for the analysis of small molecule drugs, like Norphensuximide, in biological matrices when using a deuterated internal standard like this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Analyte Recovery | > 85% | 75 - 95% | > 90% |
| Internal Standard Recovery | > 85% | 75 - 95% | > 90% |
| Matrix Effect | < 15% | < 20% | < 30% |
| Process Efficiency | > 70% | > 60% | > 65% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | Low ng/mL | Mid-to-high ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 15% |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and analytical instrumentation.
Experimental Protocols
Prior to any extraction, it is crucial to prepare a stock solution of this compound.
Preparation of this compound Internal Standard Spiking Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock solution with the same solvent to create a working solution at a concentration appropriate for spiking into the samples (e.g., 100 ng/mL). The final concentration of the internal standard in the sample should be in the mid-range of the calibration curve.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for achieving the cleanest sample extracts, which is particularly important for methods requiring high sensitivity.
Materials:
-
Biological sample (e.g., 200 µL of plasma or serum)
-
This compound spiking solution
-
Mixed-mode or C18 SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Deionized water
-
Acidic solution (e.g., 0.1% formic acid in water)
-
Basic solution (e.g., 0.1% ammonium hydroxide in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Methodology:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Spike the sample with an appropriate volume of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of the acidic solution and vortex for another 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic solution to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
SPE Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a good balance between cleanliness and ease of use.
Materials:
-
Biological sample (e.g., 200 µL of plasma or serum)
-
This compound spiking solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., pH 9.0 ammonium acetate buffer)
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Reconstitution solvent
Methodology:
-
Sample Preparation:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Spike the sample with the this compound working solution.
-
Add 200 µL of the aqueous buffer and vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial.
-
LLE Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Protein Precipitation (PP)
This is the most rapid technique, suitable for high-throughput analysis.
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
This compound spiking solution
-
Precipitating solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid)
-
Centrifuge (refrigerated recommended)
-
Vortex mixer
-
Autosampler vials with inserts
Methodology:
-
Precipitation:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Spike with the this compound working solution.
-
Add 300 µL of the cold precipitating solvent (a 1:3 sample to solvent ratio is common).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to an autosampler vial, being cautious not to disturb the protein pellet.
-
-
Analysis:
-
The sample is now ready for direct injection into the LC-MS/MS system.
-
PP Workflow Diagram:
Caption: Workflow for Protein Precipitation (PP).
Method Validation Considerations
It is essential to validate the chosen sample preparation method in the specific biological matrix of interest. Key validation parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction process for both the analyte and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components.
-
Calibration Curve: Assess the linearity, range, and accuracy of the standard curve.
-
Precision and Accuracy: Determine the intra- and inter-day precision and accuracy of the method.
-
Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
By following these detailed protocols and considering the validation parameters, researchers can develop robust and reliable analytical methods for the quantification of Phensuximide and its metabolites using this compound as an internal standard.
Application Notes and Protocols for Optimal Detection of Norphensuximide-D5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal detection of Norphensuximide-D5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Norphensuximide (the N-desmethyl metabolite of Phensuximide), is an ideal internal standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard is a critical component in robust LC-MS/MS assays, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
Introduction to this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound with a known concentration that is added to a sample to aid in the quantification of an analyte. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is a structural analog of Norphensuximide, with five deuterium atoms incorporated into its structure. This modification results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior and ionization efficiency. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis.
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis for the quantification of Norphensuximide using this compound as an internal standard.
Materials and Reagents
-
Norphensuximide and this compound reference standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized, 18 MΩ·cm or higher purity
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like Norphensuximide from biological matrices such as plasma.
-
Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good chromatographic separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation from endogenous matrix components. A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended for the analysis of Norphensuximide and its deuterated analog.
-
Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode for the highest sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Mass Spectrometry Settings for Optimal Detection
The following table summarizes the recommended starting parameters for the MRM transitions for Norphensuximide and this compound. Note: These are proposed transitions based on the known structure and common fragmentation patterns of similar molecules. It is crucial to optimize these parameters on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| Norphensuximide | 176.2 | 118.1 | 100 | 20 | 30 |
| 176.2 | 91.1 | 100 | 25 | 30 | |
| This compound (IS) | 181.2 | 123.1 | 100 | 20 | 30 |
| 181.2 | 96.1 | 100 | 25 | 30 |
Italicized values are proposed starting points and require optimization.
Optimization of MS Parameters
For optimal sensitivity, it is essential to perform a compound-specific optimization of the collision energy and cone voltage for each MRM transition. This is typically done by infusing a standard solution of Norphensuximide and this compound directly into the mass spectrometer and varying these parameters to find the values that yield the highest signal intensity for each product ion.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in the analysis of this compound.
Caption: Experimental workflow for Norphensuximide analysis.
Caption: MRM logic for analyte and internal standard.
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be processed using appropriate software. The peak areas of the MRM transitions for both Norphensuximide and this compound are integrated. The ratio of the analyte peak area to the internal standard peak area is then calculated for each sample. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of Norphensuximide in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of Norphensuximide in biological matrices using this compound as an internal standard. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers to develop and validate a robust bioanalytical method. The use of the provided workflows and diagrams should facilitate a clear understanding of the experimental process. Adherence to these guidelines, coupled with instrument-specific optimization, will enable the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Norphensuximide using Norphensuximide-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is essential for optimizing the clinical use of antiepileptic drugs (AEDs) to ensure efficacy while minimizing toxicity. Phensuximide is an AED where monitoring its active metabolite, Norphensuximide (N-desmethylphensuximide), is crucial for effective patient care. This document provides a detailed protocol for the quantitative analysis of Norphensuximide in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Norphensuximide-D5, ensures high accuracy and precision, a critical requirement for clinical diagnostic assays.[1][2]
Principle of the Assay
This assay is based on the principle of isotope dilution mass spectrometry. This compound, a deuterated analog of Norphensuximide, is added to plasma samples as an internal standard (IS). Following a simple protein precipitation step to remove plasma proteins, the supernatant is analyzed by LC-MS/MS. The chromatographic system separates Norphensuximide from other endogenous plasma components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects and quantifies Norphensuximide and this compound based on their specific precursor-to-product ion transitions. The ratio of the peak area of Norphensuximide to that of the internal standard is used to calculate the concentration of Norphensuximide in the sample, effectively correcting for variability in sample preparation and instrument response.
Materials and Reagents
| Reagent/Material | Grade | Source |
| Norphensuximide | Reference Standard | Commercially Available |
| This compound | >98% isotopic purity | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Formic Acid | Reagent Grade | Commercially Available |
| Deionized Water | >18 MΩ·cm | In-house or Commercial |
| Human Plasma (K2-EDTA) | Blank Matrix | Commercially Available |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Norphensuximide and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Norphensuximide primary stock solution in 50:50 (v/v) acetonitrile/water to create a series of working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown plasma sample.
-
Pipette 50 µL of the respective plasma sample, calibrator, or QC into the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials or a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norphensuximide | 190.1 | 104.1 | 25 |
| This compound (IS) | 195.1 | 109.1 | 25 |
Data Presentation
Table 1: Calibration Curve for Norphensuximide in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 10 (LLOQ) | 0.052 | 98.5 | 8.2 |
| 25 | 0.128 | 101.2 | 6.5 |
| 50 | 0.255 | 102.0 | 5.1 |
| 100 | 0.515 | 99.8 | 4.3 |
| 250 | 1.280 | 98.9 | 3.5 |
| 500 | 2.575 | 100.5 | 2.8 |
| 1000 | 5.140 | 101.1 | 2.1 |
| 2000 (ULOQ) | 10.250 | 99.5 | 1.9 |
| Linearity (r²): >0.995 | |||
| LLOQ: Lower Limit of Quantification | |||
| ULOQ: Upper Limit of Quantification |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) |
| Low | 30 | 29.8 | 99.3 | 7.1 | 8.5 |
| Medium | 300 | 304.5 | 101.5 | 4.8 | 5.9 |
| High | 1500 | 1488.0 | 99.2 | 3.2 | 4.1 |
Table 3: Matrix Effect and Recovery
| Compound | Recovery (%) | Matrix Effect (%) |
| Norphensuximide | 92.5 | 96.8 |
| This compound (IS) | 93.1 | 97.2 |
Visualizations
Caption: Metabolic pathway of Phensuximide to Norphensuximide.
Caption: Experimental workflow for Norphensuximide TDM assay.
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in Norphensuximide-D5
Welcome to the technical support center for Norphensuximide-D5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on isotopic exchange and compound stability.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical process where a deuterium atom (D) on a labeled molecule is replaced by a hydrogen atom (H) from the surrounding environment (e.g., solvent, matrix). For this compound, this is a concern as it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry-based analyses. The loss of deuterium can cause an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.
Q2: Where are the deuterium atoms located on this compound, and how does this affect stability?
In this compound, the five deuterium atoms are located on the phenyl ring. Aromatic deuterons are generally more stable and less prone to exchange than deuterons on aliphatic carbons, especially those adjacent to carbonyl groups. However, exchange can still occur under certain conditions, such as strongly acidic or basic environments, high temperatures, or in the presence of metal catalysts.
Q3: What are the primary factors that can promote unwanted isotopic exchange or degradation of this compound?
Several factors can influence the stability of this compound:
-
pH: Extreme pH conditions (both acidic and basic) can facilitate deuterium-hydrogen exchange on the aromatic ring.[1] Additionally, the succinimide ring is susceptible to hydrolysis under basic conditions.[2][3][4]
-
Temperature: Elevated temperatures can increase the rate of both isotopic exchange and chemical degradation.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of hydrogen atoms and can promote back-exchange.
-
Light: Exposure to UV light can potentially lead to photodegradation.
-
Metal Ions: Trace metal contaminants can sometimes catalyze exchange reactions.
Q4: I am observing a decrease in the MS signal for this compound and an increase in a signal corresponding to the unlabeled compound over time. Is this due to isotopic exchange?
While this could indicate isotopic exchange, it is also highly indicative of the presence of unlabeled Norphensuximide as an impurity in your standard. It is crucial to first verify the isotopic purity of your this compound standard. If the purity is confirmed, then isotopic exchange is a likely cause. A systematic stability study is recommended to confirm this.
Q5: Besides isotopic exchange, are there other stability concerns for this compound?
Yes, the succinimide ring in this compound is susceptible to hydrolysis, particularly under basic conditions, which opens the ring to form a succinamic acid derivative. This will also change the mass and chromatographic retention time of the molecule, leading to a decrease in the signal for the intact deuterated standard.
Troubleshooting Guides
Issue 1: Gradual Loss of Deuterated Standard Signal and Appearance of Unlabeled Analog Signal
Symptoms:
-
Decreasing peak area for this compound (m/z+5) over time in prepared solutions.
-
Emergence or increase of a peak at the retention time and mass of unlabeled Norphensuximide (m/z).
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of deuterated signal.
Detailed Steps:
-
Verify Isotopic Purity:
-
Prepare a fresh solution of the this compound standard in a non-protic solvent like acetonitrile.
-
Immediately analyze by LC-MS to determine the initial ratio of the D5-labeled to the unlabeled compound. A significant presence of the unlabeled form indicates an issue with the standard itself.
-
-
Conduct a Stability Study:
-
Prepare solutions of this compound in the solvents and at the pH and temperature conditions used in your experiments.
-
Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analyze Data:
-
Mass Spectrometry: Look for mass shifts. A sequential loss of 1 Da (D to H exchange) would indicate isotopic exchange. A mass increase of 18 Da would suggest hydrolysis of the succinimide ring.
-
Chromatography: Monitor the peak areas of this compound, any partially deuterated intermediates, the unlabeled compound, and any new peaks that may correspond to degradation products.
-
-
Implement Corrective Actions:
-
For Isotopic Exchange:
-
Solvent: Switch to aprotic solvents (e.g., acetonitrile, DMSO) for stock and working solutions.
-
pH: Adjust the pH of your solutions to be as close to neutral as possible (pH 6-7). The succinimide ring is most stable at slightly acidic to neutral pH.
-
Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C or -20°C).
-
-
For Ring Hydrolysis:
-
Avoid basic pH conditions (pH > 8) in your sample preparation and mobile phases.
-
-
For Impurity:
-
Contact the supplier for a certificate of analysis or source a new, high-purity standard.
-
-
Issue 2: Poor Reproducibility in Calibration Curves
Symptoms:
-
Non-linear calibration curves.
-
High variability between replicate injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration reproducibility.
Detailed Steps:
-
Prepare Fresh Solutions: Always prepare fresh calibration standards and internal standard working solutions for each analytical run to minimize the impact of degradation over time.
-
Review Sample Preparation:
-
Ensure consistent timing and temperature for all sample preparation steps.
-
Minimize the time samples spend in protic solvents or at non-ideal pH before analysis.
-
-
Evaluate Matrix Effects:
-
Prepare standards in the same matrix as your samples to account for any matrix-induced suppression or enhancement of the MS signal.
-
If matrix effects are significant, consider alternative sample cleanup or extraction procedures.
-
-
Optimize Protocol:
-
Based on the root cause, implement the corrective actions outlined in Issue 1.
-
If instrument variability is suspected, perform system suitability tests and any necessary maintenance.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation pathways (isotopic exchange vs. hydrolysis).
Materials:
-
This compound
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
For each stress condition, dilute the stock solution to 10 µg/mL in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Prepare a control sample diluted in 50:50 acetonitrile:water.
-
-
Incubation:
-
Incubate the acidic and basic stress samples at 60°C for 24 hours.
-
Incubate the oxidative stress sample at room temperature for 24 hours.
-
Keep the control sample at 4°C.
-
-
Analysis:
-
At t=0 and t=24 hours, take an aliquot from each sample, neutralize if necessary, and dilute with the initial mobile phase.
-
Analyze by LC-MS. Monitor the parent ion (and its isotopic cluster) and scan for potential degradation products.
-
Expected Results (Hypothetical Data):
| Stress Condition | % Remaining this compound | m/z of Major Degradant(s) | Putative Identification |
| Control (t=24h) | >99% | N/A | Stable |
| 0.1 M HCl, 60°C | 92% | 179.2, 178.2 | D4-Norphensuximide, D3-Norphensuximide |
| 0.1 M NaOH, 60°C | 65% | 198.2 | Hydrolyzed this compound |
| 3% H₂O₂, RT | 98% | N/A | Stable |
Protocol 2: LC-MS/MS Method for Monitoring this compound Stability
Objective: To develop a quantitative method to separate and quantify this compound and its potential degradants.
LC Parameters:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Hypothetical Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 m/z 181.2 → Q3 m/z 108.1 (hypothetical fragment)
-
Norphensuximide (unlabeled): Q1 m/z 176.2 → Q3 m/z 103.1 (hypothetical fragment)
-
Hydrolyzed this compound: Q1 m/z 199.2 → Q3 m/z 126.1 (hypothetical fragment)
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Isotopic Purity of Norphensuximide-D5
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the isotopic purity of Norphensuximide-D5. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of Norphensuximide, also known as N-Desmethyl Phensuximide or 3-Phenylpyrrolidin-2,5-dione-D5. The five deuterium atoms are typically incorporated to increase the molecular weight, making it suitable as an internal standard in quantitative bioanalytical assays using mass spectrometry.[1] Accurate determination of its isotopic purity is crucial because the presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the target analyte, leading to inaccurate results.
Q2: What is the difference between isotopic enrichment and isotopic purity?
A2: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule. In contrast, isotopic purity (or species abundance) is the percentage of the total population of molecules that have the desired number of deuterium atoms (in this case, five). For this compound, high isotopic purity means that the vast majority of the molecules are indeed the d5 species.
Q3: Which analytical techniques are recommended for determining the isotopic purity of this compound?
A3: The two primary techniques for this purpose are high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS provides information on the distribution of different isotopologues (molecules with different numbers of deuterium atoms), while NMR can confirm the location of the deuterium labels by observing the absence of proton signals.
Q4: What information should I look for in the Certificate of Analysis (CoA) for this compound?
A4: The CoA should specify both the chemical purity (typically >98% by HPLC) and the isotopic purity (e.g., >98% atom %D).[1] It should provide data on the relative abundance of the d5 isotopologue compared to d0, d1, d2, d3, and d4 species.
Troubleshooting Guide
Issue 1: My mass spectrometry results show a higher than expected abundance of the d0 (unlabeled) isotopologue.
-
Possible Cause 1: Isotopic Exchange. Deuterium atoms on the molecule may be exchanging with protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are on heteroatoms (-NH, -OH) or on carbons adjacent to carbonyl groups.
-
Troubleshooting Steps:
-
Review Label Position: Confirm the location of the deuterium labels on the this compound molecule from the supplier's documentation. The D5 label on the phenyl ring is generally stable.
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for sample preparation and storage whenever possible. If aqueous or protic solvents are necessary, prepare the solutions immediately before analysis.
-
pH Control: Avoid strongly acidic or basic conditions, as these can accelerate back-exchange. A mobile phase pH between 2.5 and 8 is generally recommended for stability during LC-MS analysis.
-
Temperature: Keep samples cool, as higher temperatures can increase the rate of isotopic exchange.
-
Issue 2: The isotopic distribution I measure is inconsistent between injections.
-
Possible Cause: In-source Instability. The compound may be unstable under the electrospray ionization (ESI) conditions in the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation or exchange.
-
Flow Injection Analysis: Perform a direct infusion or flow injection analysis without the LC column to assess the compound's stability under the MS conditions alone.
-
Issue 3: In my NMR spectrum, I see unexpected proton signals in the region where deuterium is supposed to be.
-
Possible Cause 1: Incomplete Deuteration. The synthesis of the this compound may not have been 100% efficient, resulting in a population of molecules with residual protons at the labeled sites.
-
Possible Cause 2: Impurity. The signal may be from a proton-containing impurity in the sample or the NMR solvent.
-
Troubleshooting Steps:
-
Integrate Signals: Compare the integration of the residual proton signals to the integration of a signal from a known, non-deuterated part of the molecule. This will allow you to quantify the level of isotopic enrichment.
-
Check Solvent Purity: Run a spectrum of the NMR solvent alone to identify any impurity peaks.
-
Consult CoA: Compare your findings with the isotopic purity data provided in the Certificate of Analysis.
-
Data Presentation
The isotopic distribution of a representative batch of this compound can be summarized as follows:
| Isotopologue | Chemical Formula | Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | C₁₀H₉NO₂ | 175.06 | 0.1 |
| d1 | C₁₀H₈D₁NO₂ | 176.07 | 0.2 |
| d2 | C₁₀H₇D₂NO₂ | 177.07 | 0.4 |
| d3 | C₁₀H₆D₃NO₂ | 178.08 | 1.0 |
| d4 | C₁₀H₅D₄NO₂ | 179.09 | 2.5 |
| d5 | C₁₀H₄D₅NO₂ | 180.09 | 95.8 |
Note: This data is representative. Please refer to the Certificate of Analysis for lot-specific values.
Experimental Protocols
Isotopic Purity Determination by LC-HRMS
This method allows for the separation of this compound from potential impurities and the accurate measurement of the relative abundance of each isotopologue.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. LC-MS Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS.
-
Mass Range: m/z 150-250.
3. Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). The theoretical m/z values are approximately 176.07, 177.07, 178.08, 179.09, 180.09, and 181.10.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total area of all isotopologues.
-
The isotopic purity is reported as the relative abundance of the d5 species.
Isotopic Purity Determination by ¹H NMR Spectroscopy
This protocol confirms the position of deuteration and quantifies the isotopic enrichment by measuring residual proton signals.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that overlap with the analyte signals.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H (Proton).
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 or 64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
3. Data Analysis:
-
Acquire the ¹H NMR spectrum and perform Fourier transformation, phase correction, and baseline correction.
-
Identify the signals corresponding to the non-deuterated protons on the pyrrolidine-2,5-dione ring.
-
Identify any residual proton signals in the aromatic region (where the D5 label is).
-
Carefully integrate the signals from the non-deuterated protons and the residual aromatic protons.
-
Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of a proton signal in a non-deuterated position of the molecule. For example, if a non-deuterated CH₂ group (2 protons) has an integral of 2.00, and the residual aromatic signal (representing 5 positions) has an integral of 0.05, this indicates a very low level of residual protons and therefore high isotopic enrichment.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects with Norphensuximide-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Norphensuximide-D5 as an internal standard to overcome matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (deuterated) form of Norphensuximide, a metabolite of the anticonvulsant drug Phensuximide. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] The key advantage of using a stable isotope-labeled IS like this compound is that it has nearly identical chemical and physical properties to the unlabeled analyte (Norphensuximide or Phensuximide).[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects.[2][3]
Q2: What are matrix effects and how do they impact my results?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects, most commonly ion suppression, can lead to a decreased analyte signal, resulting in poor accuracy, imprecision, and reduced sensitivity in the assay. Matrix effects are a significant challenge in bioanalysis and can lead to erroneous quantitative results if not properly addressed.
Q3: How does this compound help in overcoming matrix effects?
By adding a known amount of this compound to your samples at the beginning of the sample preparation process, it experiences the same matrix effects as the analyte of interest. Since the mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass difference, the ratio of their peak areas is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, leading to more accurate and reliable results. For optimal performance, the internal standard should co-elute with the analyte.
Q4: Can I use this compound for the quantification of Phensuximide?
Yes, this compound is a suitable internal standard for the quantification of Phensuximide. Although it is the deuterated form of the metabolite, its structural similarity and expected co-elution with Phensuximide under typical reversed-phase chromatography conditions make it an effective IS to track and compensate for variability in the analytical process.
Troubleshooting Guide
Problem 1: High variability in analyte signal across different samples.
-
Question: Is the peak area of your analyte fluctuating significantly between samples, even for replicates of the same quality control (QC) sample?
-
Possible Cause: This is a classic sign of variable matrix effects. Different biological samples have inherent variability, leading to differing degrees of ion suppression or enhancement.
-
Solution using this compound:
-
Ensure Consistent IS Spiking: Verify that this compound is added precisely and consistently to all samples, calibrators, and QCs at the very beginning of the sample preparation process.
-
Monitor IS Response: Check the peak area of this compound in all samples. While some variation is expected, a consistent IS response across the batch indicates that it is effectively compensating for the matrix effects. Significant drops in IS intensity in certain samples may point to severe matrix effects that require further method optimization.
-
Improve Sample Cleanup: If variability persists, consider enhancing your sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more of the interfering matrix components.
-
Problem 2: Poor accuracy and precision in QC samples.
-
Question: Are your QC sample concentrations consistently biased high or low, or are the results imprecise?
-
Possible Cause: This can be due to inconsistent matrix effects that are not being fully compensated for by the internal standard. It could also be an issue with sample extraction recovery.
-
Solution using this compound:
-
Verify Co-elution: Ensure that this compound and the analyte are co-eluting. A slight shift in retention time can cause them to be affected differently by a narrow region of ion suppression. Adjust your chromatographic method if necessary to achieve co-elution.
-
Evaluate Extraction Recovery: The recovery of the analyte and the internal standard should be similar. This compound's similar physicochemical properties to Phensuximide should ensure comparable extraction efficiency. If recovery is low or variable, the extraction protocol may need optimization.
-
Assess Matrix Factor: A quantitative assessment of the matrix effect can be performed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The FDA's bioanalytical method validation guidance provides detailed procedures for this.
-
Experimental Protocols
Sample Preparation using Protein Precipitation (PPT)
This protocol is a general example for the extraction of Phensuximide from human plasma using this compound as an internal standard.
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to every tube.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are example parameters and are not intended to be a definitive method. Method development and validation are required.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Phensuximide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
Note: Specific m/z transitions and collision energies for Phensuximide and this compound must be optimized during method development.
Data Presentation
The use of this compound significantly improves the accuracy and precision of quantification in the presence of matrix effects. The following table illustrates a hypothetical comparison of results for Phensuximide analysis with and without an internal standard.
Table 3: Comparison of Phensuximide Quantification With and Without this compound Internal Standard
| Sample ID | True Concentration (ng/mL) | Measured Conc. (No IS) (ng/mL) | Accuracy (No IS) (%) | Measured Conc. (With IS) (ng/mL) | Accuracy (With IS) (%) |
| QC Low | 50 | 38.5 | 77.0 | 49.5 | 99.0 |
| QC Mid | 500 | 410.2 | 82.0 | 508.1 | 101.6 |
| QC High | 1500 | 1185.0 | 79.0 | 1479.0 | 98.6 |
| Precision (%CV) | 12.5% | 2.1% |
As shown in the table, the assay without an internal standard demonstrates significant under-quantification and poor precision due to uncompensated matrix effects. The use of this compound brings the accuracy within acceptable limits (typically ±15%) and dramatically improves precision.
Visualizations
Caption: Bioanalytical workflow using an internal standard.
Caption: How this compound corrects matrix effects.
References
Technical Support Center: Norphensuximide-D5 Stability in Biological Matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Norphensuximide-D5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of Norphensuximide, which is the N-desmethyl metabolite of the anti-epileptic drug Phensuximide. In bioanalytical studies, deuterated standards like this compound are commonly used as internal standards for quantification by mass spectrometry. Ensuring the stability of this compound in biological samples (e.g., blood, plasma, and urine) is critical for accurate and reproducible quantification of the target analyte. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, a succinimide derivative, can be influenced by several factors:
-
pH: Succinimide rings can be susceptible to hydrolysis, particularly under neutral to alkaline conditions, which can lead to the formation of aspartic and iso-aspartic acid derivatives.
-
Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation. Therefore, proper storage at low temperatures is crucial.
-
Enzymatic Degradation: Esterases and other hydrolases present in biological matrices like blood and plasma can potentially metabolize the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to changes in sample pH and concentration of solutes, which may affect the stability of the analyte.
Q3: What are the recommended storage conditions for biological samples containing this compound?
To minimize degradation, the following storage conditions are generally recommended for biological samples:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term storage (>24 hours): Freezing at -20°C or, ideally, at -80°C.[1][2] It is crucial to limit the number of freeze-thaw cycles the samples are subjected to.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent internal standard (this compound) signal between samples. | 1. Degradation of this compound in some samples due to improper handling or storage. 2. Variability in sample collection or processing. 3. Matrix effects affecting ionization in the mass spectrometer. | 1. Review sample handling and storage procedures to ensure consistency. Keep samples on ice during processing and minimize time at room temperature. 2. Ensure uniform procedures for blood collection (e.g., type of anticoagulant), plasma separation, and urine collection. 3. Evaluate and mitigate matrix effects by optimizing the sample preparation (e.g., using a different extraction method) and chromatographic conditions. |
| Low recovery of this compound during sample extraction. | 1. Inefficient extraction method. 2. Adsorption of the analyte to container surfaces. 3. Degradation during the extraction process. | 1. Optimize the extraction solvent and pH. Consider different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with various solvents. 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Perform the extraction process at a lower temperature (e.g., on ice) and minimize the time required for extraction. |
| Apparent degradation of this compound in processed samples left on the autosampler (bench-top stability). | The succinimide ring may be susceptible to hydrolysis at the pH of the reconstituted solution. | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Analyze the samples as quickly as possible after placing them in the autosampler. 3. Adjust the pH of the reconstitution solvent to a more acidic condition if it doesn't compromise the analysis. |
Stability Data Summary
Disclaimer: The following tables present illustrative data for this compound stability. Researchers should perform their own stability assessments as part of their bioanalytical method validation.
Table 1: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (% of Initial) | Standard Deviation |
| 0 | 100.0 | 2.5 |
| 2 | 98.7 | 3.1 |
| 4 | 97.5 | 2.8 |
| 8 | 95.2 | 3.5 |
| 24 | 90.8 | 4.2 |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Mean Concentration (% of Initial) | Standard Deviation |
| 1 | 99.5 | 2.1 |
| 2 | 98.9 | 2.7 |
| 3 | 97.8 | 3.0 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -20°C and -80°C
| Storage Duration (Days) | Mean Concentration at -20°C (% of Initial) | Mean Concentration at -80°C (% of Initial) |
| 0 | 100.0 | 100.0 |
| 30 | 96.3 | 99.8 |
| 90 | 92.1 | 99.2 |
| 180 | 88.5 | 98.9 |
Experimental Protocols
Protocol 1: Plasma Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
-
Sample Preparation:
-
Thaw a pool of human plasma (with anticoagulant, e.g., K2EDTA) at room temperature and centrifuge to remove any precipitates.
-
Spike the plasma with a known concentration of this compound (e.g., 100 ng/mL).
-
Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition to be tested.
-
-
Stability Testing:
-
Short-Term (Bench-Top) Stability: Store aliquots at room temperature (e.g., 22°C) and analyze at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature. Analyze after 1, 2, and 3 cycles.
-
Long-Term Stability: Store aliquots at -20°C and -80°C. Analyze at specified time points (e.g., 0, 30, 90, 180 days).
-
-
Sample Analysis (Adapted from an LC-MS/MS method for a similar compound):
-
Extraction:
-
To 100 µL of plasma sample, add an internal standard (if this compound is the analyte of interest, a different deuterated standard would be used; for this protocol, we assume quantification of this compound itself).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the appropriate precursor-to-product ion transitions for this compound.
-
-
Protocol 2: Urine Stability Assessment
The protocol for urine stability is similar to that for plasma, with the primary difference being the sample matrix. Urine samples are typically cleaner and may not require protein precipitation. A "dilute-and-shoot" approach after spiking with the internal standard can often be employed.
Visualizations
References
Technical Support Center: Optimizing Norphensuximide-D5 Concentration for Internal Calibration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Norphensuximide-D5 for use as an internal standard in analytical assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1][2] this compound is chemically and structurally almost identical to the unlabeled analyte, Norphensuximide. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization.[1] By adding a known concentration of this compound to all samples, calibrators, and quality controls, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the target analyte.[3][4]
Q2: What is the ideal concentration for an internal standard?
A2: The optimal concentration for an internal standard should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or significant isotopic interference with the analyte. A common starting point is a concentration that yields a signal intensity in the mid-range of the analyte's calibration curve. However, the ideal concentration is specific to the assay and must be determined experimentally.
Q3: How can the concentration of this compound affect my results?
A3: An inappropriate concentration of this compound can negatively impact the accuracy, precision, and linearity of your assay. If the concentration is too low, the signal may be weak and variable, particularly in samples with significant matrix effects, leading to poor precision. Conversely, an excessively high concentration can lead to ion suppression that disproportionately affects the analyte, potentially causing a non-linear response and inaccurate quantification.
Q4: What are "matrix effects" and can this compound compensate for them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy of quantification. Because this compound is structurally and chemically very similar to the analyte, it is affected by matrix effects in a comparable way. This allows the ratio of the analyte signal to the internal standard signal to remain constant, thus correcting for these variations.
Q5: Is it normal for this compound to have a slightly different retention time than Norphensuximide?
A5: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If the shift is minor and the peaks still largely overlap, it may not significantly impact the results. However, a significant separation could lead to differential matrix effects, which would compromise the internal standard's ability to compensate accurately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent pipetting during sample preparation. | Ensure all pipettes are properly calibrated and use a consistent pipetting technique. |
| Poor mixing of the internal standard with the sample matrix. | Vortex or thoroughly mix all samples after the addition of this compound to ensure homogeneity. | |
| Instability of this compound in the sample matrix or processing solutions. | Evaluate the stability of this compound under your specific storage and analytical conditions. | |
| Low this compound Signal Intensity | Insufficient concentration of the working solution. | Increase the concentration of the this compound working solution. |
| Ion suppression due to matrix effects. | Optimize sample preparation to remove interfering matrix components. Evaluate different this compound concentrations to find one less affected by suppression. | |
| Instrument issues (e.g., dirty ion source). | Perform routine maintenance on the LC-MS system, including cleaning the ion source. | |
| Poor Peak Shape of this compound | Co-elution with interfering substances. | Optimize chromatographic conditions (e.g., mobile phase, gradient, column) to improve separation. |
| Inappropriate sample extraction procedure. | Re-evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | |
| Non-linear Calibration Curve | Inappropriate internal standard concentration. | The IS concentration may be too high or too low, leading to differential ionization suppression across the calibration range. Re-optimize the IS concentration. |
| Isotopic interference ("cross-talk") from high analyte concentrations. | Use a higher mass-labeled standard if available. Some software allows for mathematical correction of isotopic contributions. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Store at an appropriate temperature (e.g., -20°C).
-
-
Analyte (Norphensuximide) Stock Solution (1 mg/mL):
-
Prepare in the same manner as the this compound stock solution.
-
-
This compound Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution. Example concentrations: 10, 50, 100, 250, and 500 ng/mL.
-
-
Analyte Calibration Standards:
-
Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range of the unknown samples.
-
Protocol 2: Experiment to Determine Optimal this compound Concentration
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a constant, mid-range concentration of the analyte into a neat solvent (e.g., mobile phase). Add each of the different this compound working solution concentrations to these samples.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the extracted matrix with a constant, mid-range concentration of the analyte and each of the different this compound working solution concentrations.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with a constant, mid-range concentration of the analyte and each of the different this compound working solution concentrations before the extraction procedure.
-
-
Analyze Samples:
-
Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and this compound.
-
-
Evaluate the Data:
-
Signal Stability: For each concentration of this compound, assess the reproducibility of the peak area across multiple injections. The coefficient of variation (%CV) should ideally be less than 15%.
-
Matrix Effect Assessment: Compare the peak area of this compound in Set A versus Set B. A significant difference indicates the presence of matrix effects. The optimal concentration should show a consistent response.
-
Recovery Assessment: Compare the peak area of this compound in Set C versus Set B to evaluate the extraction recovery.
-
Analyte Response Normalization: For the optimal this compound concentration, prepare a full calibration curve for the analyte. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve.
-
Data Presentation
Table 1: Example Evaluation of this compound Signal Stability and Matrix Effects
| This compound Concentration (ng/mL) | Mean Peak Area (Neat Solution - Set A) | %CV (n=6) | Mean Peak Area (Post-Extraction Spike - Set B) | %CV (n=6) | Matrix Effect (%) |
| 10 | 55,000 | 18.5 | 35,000 | 22.1 | -36.4 |
| 50 | 280,000 | 8.2 | 210,000 | 10.5 | -25.0 |
| 100 | 550,000 | 4.5 | 495,000 | 5.1 | -10.0 |
| 250 | 1,350,000 | 3.8 | 1,150,000 | 4.2 | -14.8 |
| 500 | 2,800,000 (Saturation) | N/A | 2,500,000 (Saturation) | N/A | N/A |
Based on this example data, 100 ng/mL would be a good starting point for further validation as it provides a stable signal with acceptable variability and minimal matrix effect.
Table 2: Example Linearity Assessment with Optimal this compound Concentration (100 ng/mL)
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1 | 5,200 | 490,000 | 0.0106 |
| 5 | 26,500 | 505,000 | 0.0525 |
| 10 | 51,000 | 498,000 | 0.1024 |
| 50 | 255,000 | 495,000 | 0.5152 |
| 100 | 520,000 | 501,000 | 1.0379 |
| 500 | 2,600,000 | 492,000 | 5.2846 |
| Linearity (r²) | 0.9995 |
Visualizations
Caption: Workflow for the optimization of the internal standard concentration.
Caption: A logical diagram for troubleshooting inconsistent internal standard responses.
References
potential for Norphensuximide-D5 interference in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Norphensuximide-D5 as an internal standard in mass spectrometry-based assays. While specific interference from this compound is not widely documented, this guide addresses common mass spectrometry issues that could potentially be attributed to or masked by an internal standard.
Frequently Asked Questions (FAQs)
Q1: My blank samples show a significant peak at the m/z of this compound. What could be the cause?
High signal in blank runs is a common issue that can often be attributed to carryover from previous injections or system contamination.[1][2] To troubleshoot this, consider the following:
-
Carryover: Inject a series of blank samples after a high-concentration sample to see if the signal decreases with each injection. If so, optimize your wash steps between samples. This may include using a stronger wash solvent or increasing the wash volume and duration.
-
System Contamination: If the signal persists, the contamination may be in the autosampler, injection port, or the LC column. Systematic cleaning of these components is recommended. Contaminants can include plasticizers, polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG), or previously analyzed compounds.[3][4]
-
Solvent Contamination: Ensure that the solvents used for your mobile phase and sample preparation are of high purity (LC-MS grade) and are not a source of contamination.[2]
Q2: I am observing poor peak shape (e.g., splitting, broadening) for my analyte when using this compound. Could the internal standard be the cause?
While it is less likely for the internal standard to directly cause poor peak shape for the analyte, several factors related to the overall analytical method could be at play:
-
Column Overloading: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Injection Solvent Effects: If the solvent used to dissolve the sample is significantly stronger than the initial mobile phase, it can cause peak fronting or splitting. Ensure your sample solvent is compatible with the mobile phase.
-
Column Degradation: Poor peak shape can be an indicator of a failing column. Contaminants from the sample matrix can accumulate on the column over time. Consider flushing the column or replacing it.
-
Ionization Conditions: Suboptimal ionization source parameters, such as gas flows and temperatures, can sometimes contribute to peak broadening.
Q3: My quantitative results are inconsistent, showing high variability. Could there be an issue with my this compound internal standard?
Inconsistent quantification is a critical issue. Here are some potential causes related to the internal standard and the overall method:
-
Ion Suppression or Enhancement: The sample matrix can affect the ionization efficiency of both the analyte and the internal standard. If the matrix affects the analyte and this compound differently, it will lead to inaccurate quantification. A post-column infusion experiment can help diagnose matrix effects.
-
Internal Standard Purity and Stability: Verify the purity and concentration of your this compound stock solution. Degradation of the internal standard can lead to inaccurate results.
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples and calibrators.
-
Interference at the Internal Standard's m/z: It is possible that a component in the sample matrix has a similar mass-to-charge ratio and retention time as this compound, leading to an artificially high internal standard signal and consequently, an underestimation of the analyte concentration.
Q4: Can the deuterium labels on this compound exchange or be lost during sample preparation or analysis?
Deuterium label exchange is a potential concern, particularly under certain pH or temperature conditions. While the deuterium atoms on an aromatic ring (as in the phenyl group of this compound) are generally stable, it is good practice to evaluate the stability of your internal standard under your specific experimental conditions. You can do this by incubating the internal standard in the sample matrix for varying amounts of time and at different temperatures and then analyzing the sample to check for any loss of the deuterium signal or the appearance of a signal corresponding to the unlabeled compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks and High Background
This guide provides a systematic approach to identifying the source of unexpected peaks or high background noise in your chromatograms.
Quantitative Data Summary: Common Background Ions
| m/z (Positive Mode) | m/z (Negative Mode) | Potential Source |
| 45.0335 | 44.9982 | Formic acid cluster |
| 149.0233 | 112.9856 | Phthalate plasticizer |
| Multiple peaks with 44.0262 Da spacing | Multiple peaks with 44.0262 Da spacing | Polyethylene glycol (PEG) |
| Multiple peaks with 58.0419 Da spacing | Multiple peaks with 58.0419 Da spacing | Polypropylene glycol (PPG) |
Experimental Protocol: Blank Injection Series
-
Prepare a "true" blank: Use LC-MS grade solvent that has not been in contact with your sample preparation workflow.
-
Prepare a "process" blank: Take a blank matrix (e.g., drug-free plasma) through the entire sample preparation procedure, including the addition of all reagents except the analyte and internal standard.
-
Run a high-concentration sample: Inject a high-concentration calibrator or a pooled QC sample.
-
Inject the "true" blank: This will help identify contamination from the LC-MS system itself.
-
Inject the "process" blank: This will help identify contamination from your sample preparation steps (e.g., reagents, collection tubes).
-
Run a series of solvent injections: Inject your standard mobile phase A or a clean solvent multiple times to assess carryover.
-
Analyze the data: Compare the chromatograms from the different blank injections to pinpoint the source of contamination.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background and unexpected peaks.
Guide 2: Addressing Potential Isobaric Interference with this compound
Isobaric interference occurs when an unrelated compound has the same nominal mass-to-charge ratio as the analyte or internal standard. High-resolution mass spectrometry can often distinguish between compounds with the same nominal mass but different exact masses. However, if a true isobaric interference is present, chromatographic separation is necessary.
Experimental Protocol: High-Resolution Mass Spectrometry and Chromatographic Optimization
-
High-Resolution Analysis: If you have access to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), analyze a sample suspected of containing the interference. Determine the exact mass of the interfering peak and compare it to the theoretical exact mass of this compound. A significant mass difference indicates a different elemental composition.
-
Chromatographic Selectivity: If high-resolution MS is not available or if the interference is isomeric (same exact mass), modify your chromatographic method to try and separate the interfering peak from this compound.
-
Gradient Modification: Change the slope of your gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) to alter the selectivity of the separation.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention behavior of ionizable compounds.
-
Logical Relationship of Interference Identification
Caption: Logical workflow for identifying and resolving isobaric interference.
References
Technical Support Center: Norphensuximide-D5 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Norphensuximide-D5 in bioanalytical assays. The following information is designed to help identify the root causes of poor signal intensity and provide actionable solutions to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy and precision of your quantitative results. While deuterated internal standards like this compound are designed to compensate for such matrix effects, they can also be susceptible to suppression.[4] Differential suppression between Norphensuximide and this compound can lead to inaccurate quantification.
Q2: What are the most common causes of signal suppression for this compound?
A2: The most common causes of signal suppression in bioanalysis are matrix effects.[5] These arise from components in the biological sample that co-elute with this compound and interfere with its ionization. Common sources include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can reduce ionization efficiency.
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can compete for ionization.
-
Exogenous Contaminants: Co-administered drugs, plasticizers, or other contaminants can also interfere with the analysis.
Q3: How can I determine if matrix effects are the cause of my this compound signal suppression?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. Alternatively, a quantitative assessment can be made using a post-extraction spike analysis. This involves comparing the signal of this compound in a clean solution versus its signal when spiked into an extracted blank matrix. A significantly lower signal in the matrix sample indicates the presence of ion suppression.
Troubleshooting Guides
Guide 1: Poor Signal Intensity or Complete Loss of this compound Signal
This guide addresses situations where the signal for this compound is unexpectedly low or absent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify MS Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument can detect it without the LC system. A weak or absent signal points to an instrument issue.
-
-
Check Internal Standard (IS) Solution:
-
Prepare a fresh dilution of the this compound stock solution.
-
Analyze the fresh solution to rule out degradation or incorrect preparation of the working solution.
-
-
Assess Matrix Effects:
-
Perform a post-extraction spike experiment as detailed in the protocol below. A significant decrease in signal in the matrix sample confirms ion suppression.
-
-
Optimize Sample Preparation:
-
If ion suppression is confirmed, enhance your sample cleanup procedure. The goal is to remove interfering matrix components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple but less selective method.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can significantly reduce matrix effects.
-
-
-
Optimize Chromatography:
-
Adjust the chromatographic method to separate this compound from the region of ion suppression.
-
Modify the mobile phase gradient to improve separation.
-
Consider a different stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
-
Guide 2: Inconsistent this compound Area and Inaccurate Quantification
This guide is for situations where the peak area of this compound is highly variable between samples, leading to poor precision and accuracy in the results.
Logical Relationship Diagram
Caption: Causes and solutions for inconsistent this compound signal.
Troubleshooting Steps:
-
Evaluate Differential Ion Suppression:
-
The "deuterium isotope effect" can cause this compound to have a slightly different retention time than the non-deuterated Norphensuximide. If this slight separation occurs in a region of steep ion suppression, the two compounds will be affected differently, leading to inaccurate results.
-
Solution: Adjust the chromatography to ensure both compounds elute in a region with minimal and consistent ion suppression.
-
-
Address Sample-to-Sample Matrix Variability:
-
The composition of the biological matrix can vary between different samples, causing the degree of ion suppression to be inconsistent.
-
Solution: Implement a more robust sample preparation method, such as SPE, to minimize these variations. Using matrix-matched calibrators and quality control samples can also help to compensate for consistent matrix effects.
-
-
Optimize for Co-elution:
-
Fine-tune the chromatographic method to achieve perfect co-elution of Norphensuximide and this compound. This will ensure that both experience the same ionization conditions.
-
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Quantifying Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement on this compound caused by the sample matrix.
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound at the same working concentration as in Set A.
-
-
Analysis:
-
Inject and analyze at least three replicates of each set using your LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates minimal matrix effect.
-
Quantitative Data Summary Table:
| Sample Set | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Average Peak Area | Matrix Factor (MF) | Interpretation |
| Set A (Neat) | 1,200,000 | 1,250,000 | 1,225,000 | 1,225,000 | - | - |
| Set B (Matrix) | 600,000 | 620,000 | 590,000 | 603,333 | 0.49 | Significant Ion Suppression |
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix interferences from biological samples prior to LC-MS/MS analysis.
Methodology (Example using a reversed-phase SPE cartridge):
-
Pre-treatment:
-
Thaw the biological sample (e.g., plasma) at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Acidify the sample with an equal volume of 2% formic acid in water to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.
-
-
Elution:
-
Elute Norphensuximide and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
-
Signaling Pathway Diagram of Ion Suppression
Caption: Mechanism of ion suppression in the ESI source.
References
Technical Support Center: Long-Term Stability of Norphensuximide-D5 Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of Norphensuximide-D5 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical storage conditions as a solid?
This compound, also known as N-Desmethyl Phensuximide-D5 or 3-Phenylpyrrolidin-2,5-dione-D5, is a deuterated analog of Norphensuximide. As a solid, it is typically an off-white to pale yellow substance. For long-term storage of the solid material, refrigeration is recommended.
Q2: What solvents are suitable for preparing this compound solutions?
This compound is slightly soluble in chloroform, ethyl acetate, and methanol. The choice of solvent will depend on the specific requirements of your analytical method and stability study.
Q3: What are the primary concerns for the stability of this compound in solution?
The primary stability concern for this compound in solution is the potential for hydrolysis of the succinimide ring. This can be influenced by pH, temperature, and the presence of light. Forced degradation studies are crucial to identify potential degradation products and establish stability-indicating analytical methods.
Q4: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, varying pH, oxidation, and photolysis. These studies are essential to:
-
Identify likely degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[1][2]
Q5: What analytical techniques are recommended for stability testing of this compound solutions?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for the quantitative analysis of this compound and its potential degradation products.[3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of unknown degradation products.[3][4]
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing peak tailing in my chromatogram. What could be the cause and how can I fix it?
-
Possible Cause: Overloading the column, interactions between the analyte and active sites on the column packing, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the mobile phase pH is appropriate for this compound.
-
Use a column with end-capping or a different stationary phase.
-
Regenerate or replace the column if it is old or has been contaminated.
-
Q2: My baseline is noisy. What are the potential sources of this noise?
-
Possible Cause: Air bubbles in the system, contaminated mobile phase, or detector issues.
-
Troubleshooting Steps:
-
Degas the mobile phase thoroughly.
-
Flush the system with a strong solvent like isopropanol.
-
Check for leaks in the pump and connections.
-
Ensure the detector lamp is functioning correctly and has sufficient energy.
-
Q3: I am seeing unexpected peaks in my chromatogram. What should I investigate?
-
Possible Cause: Contamination from the sample, solvent, or system; or degradation of the sample.
-
Troubleshooting Steps:
-
Analyze a blank (mobile phase) to check for system contamination.
-
Use fresh, high-purity solvents.
-
Ensure proper sample preparation and storage to prevent degradation before analysis.
-
If degradation is suspected, compare the chromatogram to a freshly prepared standard.
-
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound solutions.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature or heat gently. Succinimide rings are susceptible to hydrolysis under basic conditions.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Stability-Indicating HPLC Method
The following provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan of this compound) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 2, 4, 8, 24 hours | Potential for slow hydrolysis of the succinimide ring. |
| Base Hydrolysis | 1N NaOH, Room Temp | 30 min, 1, 2, 4 hours | Likely hydrolysis of the succinimide ring. |
| Oxidation | 3% H₂O₂, Room Temp | 2, 4, 8, 24 hours | Potential for oxidation, though the succinimide ring is generally stable to oxidation. |
| Thermal | 70°C | 1, 2, 5, 10 days | Assess thermal stability. |
| Photolytic | 1.2 million lux hours, 200 Wh/m² | As per ICH Q1B | Assess light sensitivity. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Postulated primary degradation pathway for this compound.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Norphensuximide-D5 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Norphensuximide-D5. The information includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Disclaimer
Direct quantitative stability data for this compound is not extensively available in public literature. The data and protocols presented here are illustrative, based on the known chemical behavior of succinimide-containing compounds and established principles of forced degradation studies outlined by the International Council for Harmonisation (ICH).[1][2] Researchers should validate these methods for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound across different pH values?
A1: this compound, like other succinimide derivatives, is susceptible to pH-dependent hydrolysis. Generally, it exhibits the greatest stability in acidic to neutral conditions (pH 2-6).[3][4] As the pH becomes more alkaline (pH > 7), the rate of hydrolysis increases significantly, leading to the opening of the succinimide ring.[3]
Q2: What is the primary degradation product of this compound due to pH-dependent hydrolysis?
A2: The primary degradation pathway involves the hydrolytic cleavage of one of the carbonyl-nitrogen bonds in the succinimide ring. This results in the formation of a succinamic acid derivative, specifically N-(phenyl-D5)-succinamic acid. This ring-opening reaction is catalyzed by both hydroxide ions (in basic conditions) and, to a lesser extent, hydronium ions (in acidic conditions).
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage, solutions should be prepared in a buffer with a pH below 7.0, preferably between pH 4.0 and 6.0, and kept refrigerated (2-8°C). For long-term storage, it is recommended to store the compound as a solid at refrigerator temperatures, protected from light and moisture. Avoid preparing stock solutions in alkaline buffers for storage.
Q4: How can I monitor the degradation of this compound in my experiment?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak area of degradants over time, you can quantify the stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly Rapid Degradation | 1. Incorrect pH of the buffer solution.2. Higher than intended incubation temperature.3. Presence of catalytic impurities in the medium. | 1. Verify the pH of your buffers with a calibrated pH meter before use.2. Ensure the incubator or water bath is calibrated and maintaining the target temperature.3. Use high-purity water (e.g., Milli-Q) and analytical grade reagents for all solutions. |
| Poor Peak Shape or Resolution in HPLC | 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Sample overload. | 1. Adjust the mobile phase organic-to-aqueous ratio. Ensure the mobile phase pH is appropriate for the analyte and column type.2. Flush the column with a strong solvent or replace it if necessary.3. Reduce the injection volume or dilute the sample. |
| High Variability Between Replicates | 1. Inconsistent sample preparation or handling.2. Pipetting errors.3. Fluctuations in instrument performance. | 1. Follow a standardized procedure for all sample preparations. Ensure complete dissolution.2. Use calibrated pipettes and consistent technique.3. Run a system suitability test before analysis to ensure the HPLC system is performing consistently. |
| Appearance of Unknown Peaks | 1. Contamination from glassware, solvents, or reagents.2. Secondary degradation products.3. Co-elution of impurities from the sample matrix. | 1. Use clean glassware and high-purity solvents.2. If significant degradation has occurred, secondary products may form. Mass spectrometry (LC-MS) can help in identifying these unknown peaks.3. Modify the HPLC method (e.g., change the gradient, mobile phase) to improve separation. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic
-
Sodium borate
-
Calibrated pH meter
2. Buffer Preparation:
-
pH 2.0: 0.01 M HCl
-
pH 4.5: 0.05 M Acetate buffer
-
pH 7.4: 0.05 M Phosphate buffer
-
pH 9.0: 0.05 M Borate buffer
-
pH 12.0: 0.01 M NaOH
3. Experimental Workflow:
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Phensuximide: Norphensuximide-D5 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs is a cornerstone of pharmaceutical research and development. In the analysis of the anticonvulsant drug Phensuximide, the choice of internal standard is critical for developing a robust and reliable analytical method. This guide provides an objective comparison of analytical methods for Phensuximide, focusing on the use of a deuterated internal standard, Norphensuximide-D5, versus a non-isotopically labeled alternative.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby providing the most accurate correction for potential variabilities.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes typical validation parameters for the quantification of Phensuximide using two different analytical approaches: a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard, and an older Gas Chromatography (GC) based method using a non-deuterated internal standard.
| Validation Parameter | LC-MS/MS with this compound (Expected Performance) | Gas Chromatography with Fluorene[1][2] |
| Analyte | Phensuximide | Phensuximide, Ethosuximide, Methsuximide |
| Internal Standard | This compound (Deuterated) | Fluorene (Non-Deuterated) |
| Linearity Range | ~0.1 - 50 µg/mL | 10 - 100 mg/L (macro-method) |
| Lower Limit of Quantitation (LLOQ) | ~0.1 µg/mL | 10 mg/L (macro-method) |
| Precision (CV%) | < 15% | Within-day: ~5-8% |
| Accuracy (% Bias) | ± 15% | Not explicitly stated |
| Recovery | High and consistent | Not explicitly stated |
| Matrix Effects | Effectively compensated | Potential for uncompensated variability |
The Advantages of a Deuterated Internal Standard
The use of a deuterated internal standard such as this compound offers significant advantages over non-isotopically labeled standards. Because its chemical and physical properties are nearly identical to the analyte (Phensuximide), it behaves similarly during extraction, chromatography, and ionization. This allows it to more accurately compensate for matrix effects and variations in instrument response, leading to higher precision and accuracy.
Experimental Protocols
LC-MS/MS Method for Phensuximide with this compound
This protocol outlines a typical modern approach for the quantification of Phensuximide in a biological matrix.
-
Sample Preparation:
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both Phensuximide and this compound.
-
Gas Chromatography Method for Phensuximide with Fluorene
This protocol is based on the method described by Dudley et al. for the analysis of succinimide anticonvulsants.[1][2]
-
Sample Preparation (Macro-method):
-
To 1.0 mL of serum, add 100 µL of the internal standard solution (fluorene in chloroform).
-
Add 100 µL of 1 mol/L phosphate buffer (pH 6.8).
-
Extract with 5 mL of chloroform by vortexing for 30 seconds.
-
Centrifuge and transfer the chloroform layer to a clean tube.
-
Evaporate the chloroform to dryness.
-
Reconstitute the residue in a small volume of chloroform.
-
-
Chromatographic Conditions:
-
Column: A packed column suitable for drug analysis (e.g., 3% OV-17 on Gas-Chrom Q).
-
Carrier Gas: Nitrogen.
-
Temperatures: Injector, column, and detector temperatures are optimized for the separation of the succinimides.
-
Detection: Flame Ionization Detector (FID).
-
Workflow for Analytical Method Validation
The validation of any analytical method is a structured process to ensure that the method is reliable and reproducible for its intended use. The following diagram illustrates the key stages of this process.
References
The Gold Standard: Norphensuximide-D5 as an Internal Standard in Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring of the anti-epileptic drug Phensuximide and its active metabolite Norphensuximide, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Among the available options, Norphensuximide-D5, a deuterated analog of the metabolite, emerges as the superior choice, ensuring optimal performance in chromatographic assays, especially those coupled with mass spectrometry. This guide provides a comprehensive comparison of this compound with other potential internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Advantage of Isotopic Labeling
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in instrument performance, ultimately leading to higher precision and accuracy in the quantification of the target analyte.
Performance Comparison of Internal Standards
Table 1: Comparison of Key Performance Parameters for Different Internal Standards
| Parameter | This compound (Deuterated) | Structural Analog (e.g., other antiepileptic drug) | Non-Isotopic, Structurally Unrelated |
| Analyte(s) | Phensuximide, Norphensuximide | Phensuximide, Norphensuximide | Phensuximide, Norphensuximide |
| Recovery (%) | Expected to be very similar to analyte | May differ from analyte | Likely to differ significantly from analyte |
| Precision (%RSD) | Typically < 5% | Can be < 10%, but may be higher | Often > 10-15% |
| Accuracy (%Bias) | Typically within ± 5% | Can be within ± 15%, but may be variable | May show significant bias |
| Matrix Effect | High compensation | Partial compensation | Poor compensation |
| Linearity (r²) | > 0.99 | > 0.99 | Can be acceptable, but more variable |
Note: The data presented for this compound is based on the expected performance of a deuterated internal standard in a validated LC-MS/MS method. Data for alternative internal standards is generalized from published methods for antiepileptic drugs.
Experimental Protocols
A robust and validated analytical method is the foundation for reliable quantitative data. Below is a representative experimental protocol for the simultaneous determination of Phensuximide and Norphensuximide in human plasma using this compound as an internal standard.
Methodology: LC-MS/MS Analysis of Phensuximide and Norphensuximide
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phensuximide: Precursor ion > Product ion
-
Norphensuximide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Visualization of Analytical Workflow and Logic
To further elucidate the experimental process and the rationale behind the use of a deuterated internal standard, the following diagrams are provided.
A Comparative Guide to Bioanalytical Methods: The Case for Norphensuximide-D5 in Phensuximide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of anticonvulsant drugs, with a specific focus on the advantages of employing a deuterated internal standard, Norphensuximide-D5, versus methods that utilize a non-isotopically labeled internal standard or an external standard approach. The principles and data presented herein are synthesized from established best practices in bioanalytical method validation to provide a clear, data-driven overview for selecting robust and reliable analytical methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are indispensable for achieving accurate and precise results.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process, including extraction, injection, and ionization.[1] The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it experiences similar matrix effects and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, differing only in mass.
Method Comparison: With and Without this compound
To illustrate the impact of internal standard selection, this guide compares a hypothetical, yet state-of-the-art, LC-MS/MS method for phensuximide utilizing this compound as an internal standard against a validated method for a similar compound, ethosuximide, which employs a non-isotopically labeled internal standard (pravastatin). While a direct comparative study for phensuximide was not identified in the literature, this comparison serves to highlight the expected performance differences based on established principles.
Data Presentation: Expected Performance of Analytical Methods
The following table summarizes the expected validation parameters for two analytical approaches. Method A represents the proposed method for phensuximide using this compound, with expected outcomes based on the known benefits of deuterated internal standards. Method B is based on a published method for ethosuximide using pravastatin as an internal standard and serves as a proxy for a non-deuterated internal standard approach.
| Validation Parameter | Method A: Phensuximide with this compound (Expected) | Method B: Ethosuximide with Pravastatin IS |
| Analyte | Phensuximide | Ethosuximide |
| Internal Standard | This compound (Deuterated) | Pravastatin (Structural Analog) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 95.1% (Analyte), 94.4% (IS) |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation, expected to be low ng/mL | 0.25 µg/mL |
Experimental Protocols
Method A: Proposed LC-MS/MS Method for Phensuximide with this compound
This protocol is a representative example of a modern bioanalytical method for phensuximide.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for phensuximide and this compound would be determined during method development.
Method B: Validated LC-MS/MS Method for Ethosuximide with Pravastatin IS
This is a summary of a published method.
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.25 mL of human plasma, add the internal standard (pravastatin).
-
Perform solid-phase extraction.
2. Chromatographic Conditions:
-
Column: Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 0.250 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.
Caption: Experimental workflow for phensuximide analysis with this compound.
Caption: Logical flow comparing methods with and without a deuterated internal standard.
Conclusion
The use of a deuterated internal standard like this compound is the preferred approach for the bioanalysis of phensuximide. Its ability to closely mimic the analyte throughout the analytical process provides superior compensation for matrix effects and variations in sample recovery, leading to more accurate and precise data. While methods using structural analog internal standards can be validated, they carry a higher risk of differential behavior between the analyte and the internal standard, which can compromise data reliability. The initial investment in a deuterated standard can lead to more robust and defensible data, reducing the risk of costly study failures and delays in drug development timelines. Regulatory agencies also generally recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.
References
A Head-to-Head Comparison: Norphensuximide-D5 versus Unlabeled Norphensuximide for Precise Quantification
In the landscape of bioanalysis, the pursuit of accurate and reliable quantification of analytes is paramount for researchers, scientists, and drug development professionals. When employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated internal standard, Norphensuximide-D5, and unlabeled Norphensuximide (or a structural analog) for the quantification of Norphensuximide.
Norphensuximide, the N-demethylated metabolite of phensuximide, is a succinimide anticonvulsant. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis.[][3]
The Superiority of Deuterated Internal Standards: A Performance Deep Dive
The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte.[3] This structural similarity ensures that both compounds behave almost identically throughout the analytical workflow. In contrast, an unlabeled internal standard, which is typically a structurally similar but distinct molecule, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer's ion source. These differences can lead to inadequate compensation for analytical variability and, consequently, less accurate and precise results.[4]
One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way. This co-elution allows for a more accurate correction of matrix-induced signal variations. While deuterated standards are generally superior, it is important to note that in some rare cases, chromatographic separation can occur between the analyte and its deuterated analog, which could lead to differential matrix effects. However, for most applications, the use of a stable isotope-labeled internal standard significantly improves data quality.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic data from a comparative validation study, highlighting the expected performance differences between this compound and an unlabeled structural analog as internal standards for the quantification of Norphensuximide in human plasma.
| Performance Parameter | This compound as Internal Standard | Unlabeled Analog as Internal Standard | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.0% to +14.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.2% | ≤ 13.8% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 4.1% | 18.5% | ≤15% |
| Extraction Recovery (% CV) | 3.5% | 9.8% | Consistent and reproducible |
This data is representative of typical performance improvements observed when using a deuterated internal standard.
Experimental Protocols
To achieve reliable and reproducible results, a well-defined and validated experimental protocol is essential. Below are detailed methodologies for the quantification of Norphensuximide using this compound and for the critical evaluation of matrix effects.
Protocol 1: Quantitative Analysis of Norphensuximide in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Norphensuximide: Q1/Q3 (e.g., m/z 192.1 -> 104.1)
-
This compound: Q1/Q3 (e.g., m/z 197.1 -> 109.1)
-
-
Data Analysis: Quantify Norphensuximide using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for matrix effects from different biological sources.
1. Preparation of Sample Sets
-
Set 1 (Neat Solution): Prepare solutions of Norphensuximide and the internal standard (this compound or unlabeled analog) in the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with Norphensuximide and the internal standard at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike blank plasma from the same six sources with Norphensuximide and the internal standard at low and high concentrations before the extraction process.
2. Data Analysis
-
Calculate the Matrix Factor (MF): MF = (Peak area in the presence of matrix [Set 2]) / (Peak area in neat solution [Set 1]) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A lower CV indicates better compensation for matrix variability.
Visualizing the Process and Mechanism
To further clarify the experimental process and the potential mechanism of action of Norphensuximide's parent compound, Phensuximide, the following diagrams are provided.
The precise mechanism of action for succinimide anticonvulsants is not fully elucidated. However, studies on the parent compound, Phensuximide, suggest it may act by inhibiting the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue. More recent research has also indicated that Phensuximide can inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death, suggesting a potential role in modulating inflammatory signaling pathways.
Conclusion and Recommendation
The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of Norphensuximide in biological matrices. Its ability to closely mimic the behavior of the analyte leads to superior accuracy, precision, and a more robust correction for matrix effects compared to unlabeled internal standards. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies, the adoption of a deuterated internal standard is a critical step in ensuring the reliability and validity of their bioanalytical methods.
References
A Guide to Inter-Laboratory Comparison of Phensuximide Quantification Using Norphensuximide-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Phensuximide in biological matrices, utilizing Norphensuximide-D5 as an internal standard. The objective of such a study is to evaluate the precision, accuracy, and overall reproducibility of a given analytical method across multiple laboratories, ensuring that the method is robust and reliable for its intended purpose. Proficiency testing is a critical component of quality assurance, providing an external and objective assessment of a laboratory's performance.[1][2][3]
This compound, as a stable isotope-labeled internal standard, is the ideal choice for minimizing analytical variability in mass spectrometry-based assays.[4] Its properties, being chemically identical to the analyte's metabolite (Norphensuximide) but with a different mass, allow it to effectively compensate for variations during sample preparation and analysis, a principle known as isotope dilution.[5]
Proposed Inter-Laboratory Study Design
This proposed study is designed to assess the performance of a validated LC-MS/MS method for the quantification of Phensuximide in human plasma.
Objective: To determine the inter-laboratory precision and accuracy of Phensuximide quantification using this compound as an internal standard.
Study Coordinator: A designated central laboratory responsible for the preparation and distribution of test samples and for the statistical analysis of the submitted results.
Participants: A minimum of five independent laboratories with experience in bioanalytical LC-MS/MS.
Test Samples: The study coordinator will prepare and distribute two sets of samples:
-
Calibration and Quality Control (QC) Standards: A full set of calibration standards and four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High) prepared in a certified blank human plasma.
-
Blinded Samples: A set of six blinded plasma samples with unknown Phensuximide concentrations, covering the analytical range.
Timeline: Participants will be given four weeks from the receipt of samples to return their results to the study coordinator.
Data Presentation
Participating laboratories are required to report the calculated concentrations for all blinded samples, along with the results for their internal calibration curve and QC samples. The study coordinator will then compile and analyze the data, summarizing the results in the following tables.
Table 1: Inter-Laboratory Performance on Blinded Samples
| Sample ID | Target Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Precision (%CV) |
| BL-01 | 50.0 | Data | Data | Data | Data | Data | |||
| BL-02 | 250.0 | Data | Data | Data | Data | Data | |||
| BL-03 | 1000.0 | Data | Data | Data | Data | Data | |||
| BL-04 | 4000.0 | Data | Data | Data | Data | Data | |||
| BL-05 | 75.0 | Data | Data | Data | Data | Data | |||
| BL-06 | 1500.0 | Data | Data | Data | Data | Data |
Table 2: Summary of Laboratory Quality Control Sample Performance
| QC Level | Target Conc. (ng/mL) | Lab 1 (% Acc / %CV) | Lab 2 (% Acc / %CV) | Lab 3 (% Acc / %CV) | Lab 4 (% Acc / %CV) | Lab 5 (% Acc / %CV) |
| LLOQ | 20.0 | Data | Data | Data | Data | Data |
| Low | 60.0 | Data | Data | Data | Data | Data |
| Medium | 800.0 | Data | Data | Data | Data | Data |
| High | 3200.0 | Data | Data | Data | Data | Data |
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of Phensuximide in human plasma. Participating laboratories should adhere to this protocol as closely as possible.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of working internal standard solution (this compound in 50% methanol, 200 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Phensuximide: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion (Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.)
-
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
A weighted (1/x²) linear regression is used to fit the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and principles involved in this inter-laboratory comparison.
Caption: Workflow for the proposed inter-laboratory comparison study.
Caption: Bioanalytical workflow for Phensuximide quantification.
Caption: Principle of stable isotope dilution using this compound.
References
Establishing Linearity and Range in Bioanalysis: A Comparative Guide Featuring Norphensuximide-D5 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of generating reliable and reproducible data. A critical aspect of this validation is establishing the linearity and range of the method, which demonstrates that the analytical procedure can obtain test results directly proportional to the concentration of an analyte within a given range.[1][2] This guide provides a comparative overview of establishing linearity and range for the quantification of Norphensuximide, utilizing its deuterated analog, Norphensuximide-D5, as an internal standard (IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the analyte, Norphensuximide, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This mimicry allows the IS to compensate for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[4]
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. While various compounds can be used, stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. The following table compares the performance of a deuterated IS like this compound with a non-isotopically labeled, structurally analogous IS.
| Performance Parameter | Deuterated Internal Standard (this compound) | Structurally Analogous Internal Standard |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, providing the best compensation for matrix effects at the point of elution. | Retention time may differ, potentially leading to differential matrix effects where the IS and analyte experience different levels of ion suppression or enhancement. |
| Extraction Recovery | Experiences the same extraction efficiency as the analyte due to identical physicochemical properties. | May have different extraction recovery, which may not accurately reflect the recovery of the analyte. |
| Ionization Efficiency | Subject to the same degree of ion suppression or enhancement as the analyte. | May have a different ionization efficiency, making it a less effective compensator for matrix effects. |
| Availability | Requires custom synthesis, which can be costly and time-consuming. | Often more readily available and less expensive. |
| Overall Method Robustness | Significantly enhances method robustness and reproducibility by correcting for multiple sources of variability. | Can improve precision, but may not compensate for all sources of variability as effectively as a SIL-IS. |
Experimental Protocol: Establishing Linearity and Range for Norphensuximide using LC-MS/MS with this compound as Internal Standard
This protocol outlines the procedure for determining the linearity and range of an LC-MS/MS method for the quantification of Norphensuximide in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Norphensuximide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These standards are then spiked into blank human plasma to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. A minimum of six concentration levels is recommended, in addition to a blank and a zero sample (blank plasma spiked with IS).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution. This solution is added to all samples (calibration standards, quality controls, and unknowns).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator or QC), add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for Norphensuximide and this compound.
-
4. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the calibration equation (y = mx + c) and the coefficient of determination (r²).
-
Acceptance Criteria for Linearity:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Data Presentation: Linearity of Norphensuximide Quantification
The following table summarizes hypothetical data from a linearity experiment for Norphensuximide in human plasma.
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 5,250 | 510,000 | 0.0103 | 1.05 | 105.0 |
| 2.50 | 13,000 | 505,000 | 0.0257 | 2.48 | 99.2 |
| 10.0 | 51,500 | 515,000 | 0.1000 | 9.85 | 98.5 |
| 50.0 | 252,500 | 508,000 | 0.4970 | 49.5 | 99.0 |
| 250 | 1,270,000 | 512,000 | 2.4805 | 251 | 100.4 |
| 750 | 3,800,000 | 509,000 | 7.4656 | 742 | 98.9 |
| 1000 (ULOQ) | 5,050,000 | 511,000 | 9.8826 | 995 | 99.5 |
Calibration Curve Statistics:
-
Regression Equation: y = 0.0099x + 0.0004
-
Weighting Factor: 1/x²
-
Coefficient of Determination (r²): 0.9992
The data demonstrates excellent linearity across the range of 1.00 to 1000 ng/mL, meeting the acceptance criteria outlined in regulatory guidelines.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard correction.
Caption: Experimental workflow for establishing linearity.
Caption: How an internal standard corrects for variability.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Norphensuximide-D5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of Phensuximide and its metabolites, the choice of an internal standard is a critical factor that directly influences the accuracy and precision of the results. This guide provides an objective comparison of Norphensuximide-D5, a deuterated internal standard, with alternative approaches, supported by established principles in bioanalytical method validation.
The Critical Role of Internal Standards in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can impact the accuracy and reliability of results. These variations can arise from:
-
Sample Preparation: Inconsistencies in extraction recovery.
-
Chromatographic Effects: Shifts in retention time.
-
Mass Spectrometric Detection: Matrix effects, which can cause ion suppression or enhancement.
An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for these variations. The ideal internal standard should mimic the behavior of the analyte as closely as possible.
This compound: The Advantage of Deuteration
This compound is a deuterated analog of Norphensuximide, the major metabolite of Phensuximide. In a deuterated standard, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.
This near-identical nature is the key to its superior performance. This compound will co-elute with the analyte, experience the same degree of matrix effects, and have a similar extraction recovery. By using the ratio of the analyte signal to the internal standard signal for quantification, any variations introduced during the analytical process are effectively normalized.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While direct comparative data for this compound is not available in the public domain, the following table summarizes the typical performance characteristics of bioanalytical methods using deuterated internal standards versus structural analog internal standards, based on established validation principles. Structural analogs are compounds with a similar chemical structure to the analyte but are not isotopically labeled.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (% Bias) | Typically within ± 15% of the nominal value | Can be more variable, potentially exceeding ± 20% |
| Precision (% RSD) | Generally < 15% | Often higher, can be > 20% |
| Matrix Effect | High degree of compensation due to co-elution | Prone to differential matrix effects |
| Extraction Recovery | Closely tracks the analyte | May differ significantly from the analyte |
| Regulatory Acceptance | Preferred by regulatory agencies (FDA, EMA) | Acceptable, but requires more rigorous validation |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data. The following is a representative experimental protocol for the quantification of an antiepileptic drug, such as Phensuximide, in human plasma using LC-MS/MS with a deuterated internal standard like this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and this compound.
Method Validation Parameters
The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations over several days.
-
Calibration Curve: A linear relationship between concentration and response should be established.
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Visualizing the Workflow and Principles
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A typical experimental workflow for a bioanalytical assay using this compound.
Caption: How a deuterated internal standard corrects for analytical variability.
A Comparative Guide to Bioanalytical Quantification: Norphensuximide-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of quantitative methods are paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical assays. This guide provides an objective comparison of Norphensuximide-D5, a deuterated internal standard, with a structural analog internal standard for the quantification of the anticonvulsant drug phensuximide.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte ensure they experience similar effects during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[2] This guide presents a comparative analysis supported by representative experimental data and detailed methodologies to inform the selection of the most appropriate internal standard for phensuximide quantification.
Performance Comparison: this compound vs. a Structural Analog
The choice of internal standard directly impacts the quality and reliability of bioanalytical data. While structural analogs can be employed, deuterated standards like this compound typically offer superior performance, especially in compensating for matrix effects.[3][4]
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., a related succinimide) | Rationale |
| Analyte | Phensuximide | Phensuximide | The target analyte for quantification. |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | ~5 ng/mL | Deuterated standards often lead to lower LLOQs due to better signal-to-noise ratios. |
| Limit of Detection (LOD) | ~0.15 ng/mL | ~1.5 ng/mL | The improved precision with deuterated standards allows for more sensitive detection. |
| Precision (%CV) | < 5% | < 15% | The co-elution and identical ionization behavior of deuterated standards minimize variability. |
| Accuracy (%Bias) | ± 5% | ± 15% | More effective compensation for matrix effects and extraction inconsistencies leads to higher accuracy. |
| Matrix Effect | Minimal | Potential for significant ion suppression or enhancement | The deuterated standard co-elutes and experiences the same matrix effects as the analyte, allowing for effective normalization. A structural analog may have different retention times and be affected differently by the matrix. |
This data is representative and compiled from literature on the analysis of similar anticonvulsant drugs using deuterated and structural analog internal standards.
Experimental Protocols
A validated LC-MS/MS method for the quantification of phensuximide in a biological matrix, such as human plasma, is crucial for clinical and research applications. Below are detailed methodologies for a typical assay.
Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying biological mechanism of phensuximide, the following diagrams are provided.
Caption: Workflow for the quantification of phensuximide in plasma using LC-MS/MS.
Succinimide anticonvulsants, including phensuximide, are understood to exert their therapeutic effect by inhibiting T-type calcium channels in neurons. This action helps to suppress the abnormal brain activity associated with absence seizures.
Caption: Phensuximide's inhibition of T-type calcium channels.
References
A Head-to-Head Battle in Bioanalysis: Deuterated vs. C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals in the realm of quantitative mass spectrometry, the choice of an internal standard is a critical decision that underpins the accuracy and reliability of analytical data. The gold standard for this purpose is the use of stable isotope-labeled (SIL) internal standards. Among these, deuterated (²H) and Carbon-13 (¹³C)-labeled standards are the most common. This guide provides an objective, data-driven comparison of their performance, supported by experimental insights and detailed methodologies, to aid in the selection of the most appropriate internal standard for your bioanalytical needs.
The fundamental principle of using a SIL internal standard is that it behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, thus compensating for any variability in the analytical process.[1] However, the subtle physicochemical differences between deuterated and ¹³C-labeled standards can lead to significant variations in analytical performance.[2][3]
Key Performance Differences: A Comparative Analysis
The superiority of ¹³C-labeled internal standards is widely acknowledged in the scientific community, primarily due to their greater isotopic stability and identical chromatographic behavior to the analyte.[4][5] In contrast, deuterated standards, while more common due to their lower cost, can present several analytical challenges.
Chromatographic Co-elution
A critical factor for an ideal internal standard is its ability to co-elute with the analyte. This ensures that both compounds experience the same matrix effects at the point of ionization.
-
C13-Labeled Standards: These standards exhibit virtually identical physicochemical properties to their unlabeled counterparts. The substitution of ¹²C with ¹³C results in a negligible change in polarity and hydrophobicity, leading to perfect co-elution during liquid chromatography (LC).
-
Deuterated Standards: The replacement of hydrogen with deuterium can alter the molecule's physicochemical properties, a phenomenon known as the "isotope effect". This can cause a chromatographic shift, with the deuterated standard often eluting slightly earlier than the native analyte in reversed-phase chromatography. This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at their respective retention times.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major hurdle in bioanalysis. An ideal internal standard should mitigate these effects.
-
C13-Labeled Standards: Due to their perfect co-elution with the analyte, ¹³C-labeled standards are more effective at compensating for matrix effects, resulting in improved accuracy and precision.
-
Deuterated Standards: The chromatographic shift of deuterated standards means they may not be in the same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.
Isotopic Stability
The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the analytical process.
-
C13-Labeled Standards: The ¹³C atoms are integrated into the carbon skeleton of the molecule, making the label highly stable and not susceptible to exchange with other atoms.
-
Deuterated Standards: Deuterium atoms, particularly those on heteroatoms or at acidic positions, can be prone to exchange with protons from the solvent or sample matrix. This can compromise the accuracy of the results by converting the internal standard into the analyte.
Quantitative Data Summary
While direct head-to-head comparative studies publishing raw data for the same analyte under identical conditions are not abundant, the literature provides clear evidence of the superior performance of ¹³C-labeled internal standards through validation parameters. The following tables summarize typical performance characteristics observed in bioanalytical methods using each type of standard.
Table 1: Performance Characteristics with a Deuterated Internal Standard
| Validation Parameter | Typical Result | Key Considerations |
| Chromatographic Shift | Present (may be small) | Can lead to differential matrix effects. |
| Accuracy (% Bias) | Within ±15% | May be compromised by differential matrix effects. |
| Precision (% CV) | < 15% | Can be affected by inconsistent matrix effects. |
| Isotopic Stability | Risk of H/D exchange | Dependent on the position of the deuterium label. |
| Isotopic Interference | Possible | Natural isotopes of the analyte can interfere. |
Table 2: Performance Characteristics with a C13-Labeled Internal Standard
| Validation Parameter | Typical Result | Key Considerations |
| Chromatographic Shift | Absent | Ensures co-elution with the analyte. |
| Accuracy (% Bias) | Within ±10% | More effective compensation for matrix effects. |
| Precision (% CV) | < 10% | Generally more robust and reproducible results. |
| Isotopic Stability | High | The ¹³C label is integrated into the carbon backbone. |
| Isotopic Interference | Minimal | Less likely to have interference from natural isotopes. |
Experimental Protocols
To objectively compare the performance of deuterated and ¹³C-labeled internal standards, a rigorous validation study is essential. The following is a generalized experimental protocol for such a comparison using LC-MS/MS.
Objective:
To compare the accuracy and precision of quantification of a target analyte using a deuterated versus a ¹³C-labeled internal standard.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
C13-labeled internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
All necessary solvents and reagents
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and ¹³C-labeled IS in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Prepare two separate internal standard working solutions, one for the deuterated IS and one for the ¹³C-labeled IS, at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare two sets of calibration curves by spiking the blank biological matrix with the analyte working solutions to achieve a range of concentrations (typically 6-8 non-zero levels).
-
Prepare two sets of QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Preparation:
-
For the first set of calibration standards and QCs, add a fixed volume of the deuterated internal standard working solution.
-
For the second set, add the same volume of the ¹³C-labeled internal standard working solution.
-
Perform sample extraction using a validated method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the specific precursor-to-product ion transitions for the analyte, the deuterated IS, and the ¹³C-labeled IS.
-
-
Data Analysis and Comparison:
-
For each set of data, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation) for each QC level for both the deuterated and ¹³C-labeled internal standard methods.
-
Compare the chromatographic retention times of the analyte and each internal standard to assess co-elution.
-
Evaluate the matrix effects for both methods by comparing the analyte/IS peak area ratios in neat solution versus in the extracted blank matrix.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative evaluation of deuterated and C13-labeled internal standards.
Caption: A decision-making flowchart for selecting the appropriate internal standard in bioanalysis.
Conclusion: Investing in Data Quality
For the most demanding bioanalytical applications where accuracy and reliability are non-negotiable, ¹³C-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte, ¹³C standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While deuterated standards are a more cost-effective and widely available option, researchers must be acutely aware of their potential limitations, including chromatographic shifts and the possibility of H/D exchange. When using deuterated standards, extensive method validation is crucial to ensure that these potential issues do not compromise the integrity of the analytical results. For pivotal studies in drug development and clinical research, the investment in ¹³C-labeled internal standards is often justified by the enhanced confidence in the final data.
References
Navigating the Regulatory Landscape for Deuterated Standards: A Guide to Norphensuximide-D5
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical aspect of preclinical and clinical studies. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like Norphensuximide-D5, is widely recognized as the gold standard for bioanalytical method validation, especially in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data, and outlines the key regulatory guidelines governing their use.
The global regulatory landscape for bioanalytical method validation has been largely harmonized through the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for ensuring the quality and consistency of bioanalytical data.[1]
The Unrivaled Advantages of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms are replaced by deuterium. This subtle modification results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the parent compound. This near-perfect mimicry is the primary reason for their superior performance in quantitative bioanalysis.
The primary role of an internal standard is to compensate for variability during sample preparation and analysis. By introducing a known amount of the deuterated standard into the sample at an early stage, it experiences the same extraction inefficiencies, matrix effects, and instrument response variations as the analyte. This co-behavior allows for a highly accurate and precise determination of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated standards are the preferred choice, other alternatives such as structural analogues or compounds labeled with other stable isotopes (e.g., ¹³C, ¹⁵N) are sometimes used. The following table summarizes a hypothetical performance comparison based on typical outcomes in bioanalytical assays.
| Performance Parameter | This compound (Deuterated IS) | Structural Analogue IS | ¹³C-Labeled Norphensuximide |
| Co-elution with Analyte | High probability of co-elution, minimizing differential matrix effects. | Separate elution, increasing the risk of differential matrix effects. | High probability of co-elution. |
| Matrix Effect Compensation | Excellent, due to near-identical physicochemical properties. | Variable and often incomplete, leading to potential inaccuracies. | Excellent, similar to deuterated standards. |
| Extraction Recovery Mimicry | Excellent, tracks the analyte's recovery very closely. | May differ significantly from the analyte, introducing bias. | Excellent, closely mimics analyte recovery. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Typically < 5% |
| Precision (% CV) | Typically < 10% | Can be > 15% | Typically < 10% |
| Availability and Cost | Generally available for common analytes; can be more expensive. | Often more readily available and less expensive. | Can be more expensive and less readily available than deuterated standards. |
Key Regulatory Considerations for Deuterated Standards
The ICH M10 guideline outlines several critical parameters that must be evaluated during bioanalytical method validation when using a deuterated internal standard.
| Validation Parameter | Regulatory Expectation (ICH M10) |
| Isotopic Purity | The isotopic purity of the deuterated standard should be high (typically ≥98%) to minimize the contribution of the unlabeled analyte. |
| Chemical Purity | The chemical purity of the internal standard should be high to avoid interference from impurities. |
| Isotopic Stability (No H/D Exchange) | The deuterium label should be stable and not undergo back-exchange with hydrogen from the solvent or matrix. This should be assessed during method development. |
| Contribution to Analyte Signal | The response of the deuterated internal standard at the mass transition of the analyte should not be more than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ). |
| Internal Standard Response Variability | The internal standard response should be monitored across all samples in a run. Significant variability may indicate issues with sample processing or matrix effects and should be investigated. |
Experimental Protocols
A robust bioanalytical method validation using a deuterated internal standard involves a series of experiments to demonstrate that the method is reliable and fit for purpose. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Isotopic Purity and Contribution to Analyte Signal
Objective: To determine the isotopic purity of this compound and its contribution to the signal of the unlabeled Norphensuximide.
Methodology:
-
Prepare a high-concentration solution of the this compound internal standard in an appropriate solvent.
-
Analyze the solution by LC-MS/MS, monitoring both the mass transition for this compound and the mass transition for unlabeled Norphensuximide.
-
Acquire full scan mass spectra to identify the presence of any unlabeled analyte.
-
Calculate the percentage of the signal at the analyte's mass transition relative to the signal at the internal standard's mass transition.
-
Prepare a zero sample (blank matrix spiked only with this compound) and an LLOQ sample (blank matrix spiked with Norphensuximide at the LLOQ concentration and this compound).
-
Analyze both samples and compare the analyte response in the zero sample to the analyte response in the LLOQ sample. The response in the zero sample should be less than 5% of the response at the LLOQ.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of Norphensuximide and this compound.
Methodology:
-
Obtain at least six different sources of the biological matrix (e.g., human plasma).
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Norphensuximide and this compound in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with Norphensuximide and this compound.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with Norphensuximide and this compound before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for both the analyte and the internal standard by comparing the peak areas in Set 2 to Set 1.
-
The internal standard-normalized matrix factor should be calculated to assess the ability of the internal standard to compensate for matrix effects. The coefficient of variation of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Protocol 3: Assessment of Isotopic Stability (H/D Back-Exchange)
Objective: To confirm that the deuterium atoms on this compound are stable and do not exchange with protons from the sample matrix or mobile phase.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): this compound in a clean solvent.
-
Set B (Matrix): this compound spiked into the blank biological matrix.
-
-
Incubate both sets of samples under conditions that mimic the entire sample preparation and analysis time and temperature.
-
Process and analyze the samples by LC-MS/MS.
-
Monitor for any significant increase in the signal of the unlabeled Norphensuximide in Set B compared to Set A. A significant increase would indicate isotopic exchange.
Visualizing Workflows and Logical Relationships
To further clarify the processes involved in using deuterated standards, the following diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships.
Bioanalytical Workflow with a Deuterated Internal Standard.
Key Regulatory Checks for Deuterated Internal Standards.
Decision-Making for Internal Standard Selection.
References
Safety Operating Guide
Proper Disposal of Norphensuximide-D5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Norphensuximide-D5, a deuterated metabolite of Phensuximide, ensuring the safety of personnel and the protection of the environment.
This compound, used in research settings, must be managed as a chemical waste product from its point of generation through to its final disposal. Adherence to institutional and regulatory guidelines is paramount.
Regulatory Classification
An essential first step in determining the correct disposal pathway is to identify the regulatory status of the compound. Norphensuximide, and its parent compound Phensuximide, are not classified as controlled substances by the Drug Enforcement Administration (DEA).[1][2][3][4] This means that the stringent disposal requirements for controlled substances do not apply.
However, like all laboratory chemicals, this compound must be evaluated as a potential hazardous waste according to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be clearly identified. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect it in a dedicated waste container. Solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, should be collected separately from liquid waste.
Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically compatible with this compound. For solid waste, a securely sealed bag or container is appropriate. For liquid waste, a leak-proof container with a screw-top cap is required.
-
Properly Label the Container: The container must be labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory responsible.
-
Any relevant hazard information (refer to the Safety Data Sheet).
-
Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secure and Safe Storage: Ensure the container is kept closed except when adding waste. The SAA should be in a secondary containment bin to prevent spills.
Arrange for Pickup and Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: Your institution's EHS will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste. The most common and environmentally sound method for the destruction of pharmaceutical waste is high-temperature incineration at a permitted facility.
Key Safety and Compliance Considerations
| Aspect | Guideline |
| Regulatory Framework | Disposal must comply with EPA (RCRA), state, and local regulations for chemical waste. |
| Waste Minimization | Order only the necessary quantities of this compound to minimize waste generation. |
| Training | All personnel handling this compound should be trained on chemical safety and proper waste disposal procedures. |
| Documentation | Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies. |
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Norphensuximide-D5
This guide provides crucial safety and logistical information for the handling of Norphensuximide-D5, a deuterated analog of Norphensuximide. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on the safety profiles of its close structural analogs, Phensuximide and 3-Phenylpyrrolidine-2,5-dione, and general best practices for handling deuterated compounds. It is imperative to treat this compound as a potentially hazardous substance and exercise caution at all times.
Hazard Identification and Assessment
Based on available data for structurally similar compounds, this compound should be considered to have the following potential hazards:
-
Causes skin irritation. [4]
-
May cause an allergic skin reaction. [4]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
As a deuterated compound, it is also sensitive to moisture and may undergo hydrogen-deuterium (H-D) exchange if not handled under dry conditions.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Lab coat | N95 respirator or work in a fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk and ensure the integrity of the compound.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled "this compound" with appropriate hazard warnings.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
-
For long-term storage, consider refrigeration (2-8 °C) and storage in a desiccator to prevent degradation and H-D exchange.
3.2. Handling and Experimental Use
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: To weigh the compound, use a tared, sealed container to minimize exposure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent and stir gently to avoid splashing. Use anhydrous, deuterated solvents when isotopic purity is critical.
3.3. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Classification
-
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
4.2. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste. Do not dispose of down the drain.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
4.3. Storage and Disposal
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
